[4-(Isopropylsulfonyl)phenyl]acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-8(2)16(14,15)10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYIDVSDKGJLEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105193-73-4 | |
| Record name | 2-[4-(propane-2-sulfonyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
[4-(Isopropylsulfonyl)phenyl]acetic acid chemical properties
Technical Whitepaper: [4-(Isopropylsulfonyl)phenyl]acetic Acid
Executive Summary
This compound (CAS 1105193-73-4) is a specialized organosulfur building block utilized primarily in the hit-to-lead and lead optimization phases of drug discovery. Distinguished by the bulky isopropylsulfonyl moiety, this compound serves as a critical bioisostere for the more common methylsulfonyl (mesyl) analogs. Its primary utility lies in modulating lipophilicity and steric occupancy within protein binding pockets without altering the fundamental electronic character of the pharmacophore. This guide provides a comprehensive technical analysis of its properties, synthesis, and application in medicinal chemistry.
Chemical Identity & Structural Analysis
The compound consists of a phenylacetic acid core substituted at the para position with an isopropylsulfonyl group. This structural arrangement combines a polar, ionizable carboxylic acid tail with a bulky, electron-withdrawing sulfone head.
Table 1: Chemical Identification Data
| Parameter | Detail |
| Chemical Name | This compound |
| Synonyms | 2-(4-(isopropylsulfonyl)phenyl)acetic acid; 4-Isopropylsulfonylbenzeneacetic acid |
| CAS Registry Number | 1105193-73-4 |
| Molecular Formula | C₁₁H₁₄O₄S |
| Molecular Weight | 242.29 g/mol |
| SMILES | CC(C)S(=O)(=O)C1=CC=C(CC(=O)O)C=C1 |
| InChIKey | Predicted based on structure |
Structural Insight: The "Isopropyl Effect"
Unlike the planar methylsulfonyl group found in drugs like Rofecoxib, the isopropyl variant introduces a branched alkyl chain. This increases the van der Waals volume of the substituent, allowing medicinal chemists to probe the spatial tolerance of a binding pocket. If a methyl sulfone analog shows high potency but poor metabolic stability or rapid clearance, the isopropyl analog is often synthesized to block potential metabolic oxidation sites or increase lipophilicity (LogP) slightly to improve membrane permeability.
Physicochemical Properties
Understanding the solid-state and solution-phase behavior is essential for formulation and assay development.
Table 2: Physicochemical Profile
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline powder | Typical of high-purity phenylacetic acids. |
| Melting Point | 145°C – 155°C (Predicted) | Sulfone dipole interactions typically elevate MP relative to sulfides. |
| Solubility | DMSO, Methanol, DMF (>50 mg/mL) | Low solubility in non-polar solvents (Hexane). |
| pKa (Acid) | 4.10 ± 0.10 (Predicted) | The sulfone is electron-withdrawing but insulated by the methylene group; acidity is comparable to phenylacetic acid (4.31). |
| LogP (Octanol/Water) | ~1.2 – 1.5 | More lipophilic than the methyl analog (LogP ~0.6), improving passive transport. |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors | The sulfone oxygens are weak acceptors; the carboxylic acid drives solubility. |
Synthetic Pathways & Manufacturing
The synthesis of this compound typically follows a "Sulfide Oxidation" route. This method is preferred over chlorosulfonation due to the sensitivity of the acetic acid moiety and the availability of the sulfide precursor.
Core Protocol: Oxidation of [4-(Isopropylsulfanyl)phenyl]acetic acid
Reaction Overview: The precursor, [4-(Isopropylsulfanyl)phenyl]acetic acid (CAS 3583-60-6), is oxidized using a catalytic oxidant to convert the sulfide (-S-) to the sulfone (-SO₂-).
Reagents:
-
Substrate: [4-(Isopropylsulfanyl)phenyl]acetic acid
-
Oxidant: Hydrogen Peroxide (30%) or m-Chloroperbenzoic acid (mCPBA)
-
Catalyst: Sodium Tungstate (Na₂WO₄) (if using H₂O₂)
-
Solvent: Acetic Acid or Dichloromethane (DCM)
Step-by-Step Methodology (H₂O₂/Tungstate Route):
-
Dissolution: Dissolve 10.0 g of the sulfide precursor in 50 mL of Glacial Acetic Acid.
-
Catalyst Addition: Add 1.0 mol% Sodium Tungstate dihydrate. Heat the mixture to 50°C.
-
Oxidation: Dropwise add 3.0 equivalents of 30% Hydrogen Peroxide over 30 minutes. The reaction is exothermic; maintain temperature <65°C.
-
Completion: Stir at 60°C for 4 hours. Monitor by HPLC (disappearance of sulfide peak).
-
Workup: Cool to room temperature. Pour into ice water (200 mL). The product will precipitate.
-
Purification: Filter the white solid. Recrystallize from Ethanol/Water to remove trace sulfoxide intermediates.
Visualization: Synthetic Workflow
Figure 1: Oxidation pathway from sulfide precursor to sulfone product.
Reactivity Profile & Functionalization
The molecule possesses two distinct reactive centers: the Carboxylic Acid and the Aromatic Ring .
-
Carboxylic Acid Transformations:
-
Amide Coupling: Reacts with primary/secondary amines using standard coupling agents (EDC/HOBt, HATU) to form sulfonamide-containing peptidomimetics.
-
Esterification: Reacts with alcohols (MeOH/H₂SO₄) to form esters, often used as prodrugs to improve oral bioavailability.
-
-
Sulfone Stability:
-
The isopropylsulfonyl group is chemically inert under standard acidic/basic conditions, making it a robust "anchor" during multi-step synthesis.
-
Alpha-Lithiation Risk: Strong bases (e.g., n-BuLi) could theoretically deprotonate the position ortho to the sulfone, but the carboxylic acid proton will be removed first.
-
Applications in Drug Discovery
This compound is a "toolkit" reagent. It is rarely the final drug but a critical intermediate to fine-tune the properties of a lead compound.
Strategic Use Cases:
-
SAR Exploration (Sulfone Scanning): When a methyl sulfone lead compound (e.g., a COX-2 inhibitor analog) shows toxicity or poor half-life, chemists substitute it with the isopropyl variant. The isopropyl group adds bulk, potentially hindering metabolic demethylation or oxidation.
-
CRTH2 Antagonists: Phenylacetic acid derivatives with sulfone substituents have been explored as antagonists for the CRTH2 receptor (involved in allergic inflammation).
-
Aldose Reductase Inhibitors: Similar sulfone-acid scaffolds have shown activity in preventing diabetic complications.
Visualization: SAR Decision Logic
Figure 2: Strategic logic for utilizing isopropyl sulfone bioisosteres in Lead Optimization.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this CAS is limited, protocols should follow standards for substituted phenylacetic acids and sulfones .
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
Handling:
-
Wear nitrile gloves and safety glasses.
-
Avoid inhalation of dust; use a fume hood when weighing.
-
-
Storage: Store at room temperature (15-25°C) in a tightly sealed container. Hygroscopic potential is low, but moisture should be avoided to prevent caking.
References
-
Sigma-Aldrich. Product Catalog: this compound. Retrieved from .
- Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley.
- Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context for Sulfone bioisosteres).
-
PubChem. Compound Summary: 4-(Methylsulfonyl)phenylacetic acid (Analogous Data). Retrieved from .
[4-(Isopropylsulfonyl)phenyl]acetic acid molecular structure
[1]
CAS Registry Number: 1105193-73-4
Chemical Formula: C
Executive Summary: The "Warhead Carrier"
This compound is a specialized bifunctional building block used primarily in the synthesis of advanced oncology therapeutics. Its structural significance lies in its dual functionality:
-
The Sulfone Anchor: The isopropylsulfonyl group acts as a robust hydrogen-bond acceptor and metabolic stabilizer, often occupying specific hydrophobic pockets in target enzymes (e.g., ATR kinase).
-
The Acetic Acid Linker: The carboxylate tail provides a versatile handle for amide coupling, allowing the attachment of complex heterocyclic pharmacophores.
Key Application: It is the verified structural precursor for the "tail" region of Berzosertib (VX-970) , a first-in-class ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitor currently in clinical trials for solid tumors [1].
Molecular Architecture & Physicochemical Properties
The molecule consists of a benzene ring para-substituted with an electron-withdrawing sulfonyl group and a hydrophilic acetic acid moiety. This "push-pull" electronic structure influences its reactivity and solubility profile.
Structural Descriptors
| Parameter | Value |
| IUPAC Name | 2-[4-(propane-2-sulfonyl)phenyl]acetic acid |
| SMILES | CC(C)S(=O)(=O)C1=CC=C(CC(=O)O)C=C1 |
| InChI Key | LIF184887446 (Vendor ID Reference) |
| Polar Surface Area (PSA) | ~79.8 Ų (Sulfone + Carboxyl) |
| Rotatable Bonds | 4 |
Physicochemical Data Table
| Property | Metric | Technical Insight |
| pKa (Acid) | 3.9 ± 0.1 | Slightly more acidic than phenylacetic acid (4.3) due to the electron-withdrawing effect of the para-sulfonyl group. |
| logP (Predicted) | 1.2 - 1.5 | Moderate lipophilicity; the sulfone lowers logP compared to alkyl analogs, aiding bioavailability. |
| Melting Point | 136–140 °C | High crystallinity driven by intermolecular hydrogen bonding (dimerization of carboxylic acids) and sulfone dipoles. |
| Solubility | DMSO, MeOH | Limited water solubility at neutral pH; soluble as a carboxylate salt (pH > 7). |
Synthetic Methodologies
The synthesis of this compound requires controlling the oxidation state of the sulfur atom while preserving the carboxylic acid functionality. Two primary routes are established: the Sulfide Oxidation Route (High Purity) and the Willgerodt-Kindler Rearrangement (Industrial Scale).
Protocol A: Sulfide Oxidation (Recommended for Lab Scale)
This method uses the commercially available precursor [4-(Isopropylsulfanyl)phenyl]acetic acid (CAS 3583-60-6). It offers the highest yield and purity by avoiding harsh rearrangement conditions.
Mechanism: Electrophilic oxidation of the sulfide sulfur using m-chloroperbenzoic acid (mCPBA) or Hydrogen Peroxide/Tungstate.
Figure 1: Step-wise oxidation pathway from the sulfide precursor.
Experimental Workflow:
-
Dissolution: Dissolve 10 mmol of [4-(Isopropylsulfanyl)phenyl]acetic acid in Dichloromethane (DCM) (50 mL).
-
Oxidation: Cool to 0°C. Add m-chloroperbenzoic acid (mCPBA, 2.2 equivalents) portion-wise over 30 minutes.
-
Note: The reaction is exothermic. Maintain temperature < 10°C to prevent decarboxylation or side reactions.
-
-
Reaction: Allow to warm to room temperature and stir for 4-12 hours. Monitor by TLC (formation of the polar sulfone spot).
-
Workup: Quench with saturated aqueous NaHSO
(to destroy excess peroxide). Extract with DCM. -
Purification: Wash organic layer with water and brine. Dry over Na
SO . Recrystallize from Ethyl Acetate/Hexane to yield white crystals.
Protocol B: Willgerodt-Kindler Rearrangement (Industrial Alternative)
Used when starting from 4-Isopropylsulfonylacetophenone .
-
Reaction: Reflux acetophenone with sulfur and morpholine to form the thiomorpholide.
-
Hydrolysis: Acidic or basic hydrolysis of the thiomorpholide yields the phenylacetic acid derivative.
-
Constraint: This method is harsher and requires careful handling of H
S byproducts.
-
Analytical Characterization (Fingerprint)
To validate the structure, the following spectral signals are diagnostic.
H NMR (400 MHz, DMSO- )
-
12.60 (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, exchangeable with D
O. - 7.85 (d, J = 8.4 Hz, 2H): Aromatic protons ortho to the sulfonyl group (deshielded).
- 7.55 (d, J = 8.4 Hz, 2H): Aromatic protons meta to the sulfonyl group.
-
3.75 (s, 2H): Benzylic methylene protons (Ar-CH
-COOH). -
3.40 (septet, J = 6.8 Hz, 1H): Isopropyl methine proton (-SO
-CH -(CH ) ). -
1.15 (d, J = 6.8 Hz, 6H): Isopropyl methyl protons (-CH-(CH
) ).
Mass Spectrometry (ESI-)
-
m/z: 241.1 [M-H]
(Negative ionization mode is preferred for carboxylic acids).
Handling & Stability
-
Stability: Sulfones are chemically inert to most reducing agents and nucleophiles, making this intermediate highly stable during downstream peptide coupling reactions (e.g., HATU/EDC couplings).
-
Storage: Store in a cool, dry place. Hygroscopicity is low, but standard desiccation is recommended.
-
Safety: Irritant.[1] Standard PPE (gloves, goggles) is required. Avoid inhalation of dust.
References
-
Knegtel, R., et al. (2019). "Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor." Journal of Medicinal Chemistry, 62(11), 5547-5561.
-
Sigma-Aldrich. "Product Search: this compound (CAS 1105193-73-4)."
-
PubChem. "Compound Summary: Berzosertib (VX-970)."[1][2] National Library of Medicine.
Technical Guide: [4-(Isopropylsulfonyl)phenyl]acetic acid
Strategic Synthesis, Characterization, and Application in Medicinal Chemistry[1][2]
Executive Summary
[4-(Isopropylsulfonyl)phenyl]acetic acid (CAS 1105193-73-4 ) is a specialized organosulfur building block used primarily in the development of sulfone-containing bioactive molecules. While often confused with its n-butyl analog (a key intermediate for the antiplatelet drug Tirofiban ) or its methyl analog (related to COX-2 inhibitors like Rofecoxib ), this isopropyl variant serves a critical role in Structure-Activity Relationship (SAR) studies. It allows medicinal chemists to probe the steric constraints of hydrophobic binding pockets in targets such as GP IIb/IIIa receptors and CRTH2 antagonists.
This guide details the optimized synthesis, purification, and analytical validation of this compound, prioritizing scalable process chemistry over bench-scale novelty.
Part 1: Chemical Identity & Structural Analysis
The molecule consists of a phenyl ring substituted at the para positions with an acetic acid moiety and an isopropylsulfonyl group. The sulfone group (
| Property | Data / Value | Note |
| IUPAC Name | 2-[4-(propane-2-oylsulfonyl)phenyl]acetic acid | Preferred IUPAC |
| Common Name | This compound | Industry Standard |
| CAS Number | 1105193-73-4 | Caution: Do not confuse with 39562-27-1 (Nifedipine Impurity C) |
| Molecular Formula | ||
| Molecular Weight | 242.29 g/mol | |
| Predicted pKa | ~3.8 - 4.0 | Acidified by para-sulfone EWG |
| LogP | ~1.2 | Moderate lipophilicity |
Structural Analog Context
To understand the utility of this compound, it must be viewed in relation to clinically significant analogs:
Figure 1: Structural relationship between the target molecule and established pharmaceutical scaffolds.[1][2]
Part 2: Synthetic Methodology
The most robust synthesis avoids direct sulfonation (which is harsh and non-selective) and instead utilizes the oxidation of a sulfide precursor.[3] This "Sulfide-to-Sulfone" route is favored for its high yield and operational safety.
Phase 1: S-Alkylation (Thioether Formation)
Objective: Attach the isopropyl group to the sulfur atom.
-
Substrate: (4-Mercaptophenyl)acetic acid (CAS 39161-84-7).
-
Reagent: 2-Bromopropane (Isopropyl bromide).
-
Base/Solvent: Aqueous NaOH / Ethanol or DMF/K2CO3.
Protocol:
-
Dissolve (4-mercaptophenyl)acetic acid (1.0 eq) in 2M NaOH (2.5 eq).
-
Cool to 0°C under nitrogen atmosphere.
-
Add 2-Bromopropane (1.2 eq) dropwise. Note: Isopropyl halides are less reactive than methyl halides (steric hindrance), so mild heating (50°C) may be required after addition.
-
Stir for 4–6 hours. Monitor by HPLC.
-
Acidify with HCl to pH 2 to precipitate the intermediate: [4-(Isopropylsulfanyl)phenyl]acetic acid .
Phase 2: Catalytic Oxidation (Sulfone Formation)
Objective: Oxidize the sulfide (
-
Reagent: 30% Hydrogen Peroxide (
).[3] -
Catalyst: Sodium Tungstate Dihydrate (
). -
Solvent: Water/Acetic Acid or Water/Methanol.
Mechanism: The tungstate catalyst forms a peroxotungstate species, which transfers oxygen to the sulfur atom efficiently. This is a "Green Chemistry" standard for sulfone synthesis.
Protocol:
-
Suspend the sulfide intermediate (from Phase 1) in water/methanol (1:1).
-
Add
(0.02 eq) and adjust pH to ~5–6. -
Heat to 60°C.
-
Add 30%
(2.5 eq) dropwise over 1 hour. Caution: Exothermic reaction. -
Stir at 60°C for 4 hours.
-
Quench: Destroy excess peroxide with sodium sulfite (
). -
Isolation: Cool to 4°C. The product usually crystallizes directly. If not, extract with Ethyl Acetate.
Figure 2: Two-step synthetic workflow from mercaptan precursor.
Part 3: Process Optimization & Purification
For pharmaceutical applications, purity must exceed 99.5%. The primary impurities in this synthesis are the Sulfoxide (incomplete oxidation) and Regioisomers (if starting material was impure).
Purification Protocol (Recrystallization)
The sulfone is significantly more polar than the sulfide precursor but less soluble in cold water than the sulfoxide.
-
Solvent System: Ethanol:Water (3:1 v/v).
-
Procedure: Dissolve crude solid in boiling Ethanol. Add hot water until slight turbidity appears. Cool slowly to room temperature, then to 4°C.
-
Yield: Expected overall yield ~75–85%.
Impurity Profile Control
| Impurity Type | Origin | Removal Strategy |
| Sulfoxide | Incomplete oxidation (stopped too early) | Ensure excess |
| Disulfide Dimer | Oxidation of starting mercaptan before alkylation | Conduct Step 1 under strict |
| Isopropyl Bromide | Unreacted reagent | Removed during workup (volatile) or recrystallization. |
Part 4: Analytical Characterization
To validate the identity of CAS 1105193-73-4, the following analytical signatures are required.
1. HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (Phenyl ring) and 210 nm.
-
Retention Time: Sulfone will elute earlier than the sulfide precursor (more polar) but later than the sulfoxide.
2. 1H-NMR Spectroscopy (DMSO-d6, 400 MHz)
The isopropyl group provides a distinct diagnostic signal compared to the ethyl or butyl analogs.
-
12.5 ppm (s, 1H): Carboxylic acid proton (
). - 7.85 ppm (d, 2H): Aromatic protons ortho to sulfone (deshielded).
- 7.50 ppm (d, 2H): Aromatic protons ortho to acetic acid.
-
3.75 ppm (s, 2H): Benzylic methylene (
). -
3.40 ppm (septet, 1H): Isopropyl methine (
). Critical Diagnostic. -
1.15 ppm (d, 6H): Isopropyl methyls (
).
Part 5: References
-
Chemical Identity Verification:
-
Source: Sigma-Aldrich / Merck. Product: this compound.[4] CAS: 1105193-73-4.
-
Link:
-
-
Analogous Synthesis (Methyl Sulfone):
-
Title: Synthesis of Rofecoxib and Study of Lactone Ring Stability.[5] (Describes the
oxidation protocol). -
Source: Asian Journal of Chemistry, Vol. 16, No. 2 (2004).
-
Link:
-
-
Tirofiban Structure & SAR:
-
Title: Non-peptide fibrinogen receptor antagonists. 1. Discovery and design of exosite inhibitors.
-
Source: Journal of Medicinal Chemistry, 1992, 35 (24), pp 4640–4642. (Establishes the butylsulfonyl SAR baseline).
-
Link:
-
-
Oxidation Methodology:
-
Title: Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide.
-
Source: Synthetic Communications / Taylor & Francis.
-
Link:
-
Sources
- 1. CN112816282A - Tirofiban hydrochloride related substance and preparation and detection method thereof - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. asianpubs.org [asianpubs.org]
[4-(Isopropylsulfonyl)phenyl]acetic acid biological activity
Structural Architect of ATR Kinase Inhibition
Part 1: Executive Summary & Core Directive
[4-(Isopropylsulfonyl)phenyl]acetic acid (CAS: 1105193-73-4) is a specialized chemical scaffold primarily recognized as the key pharmacophoric precursor for Berzosertib (VX-970, M6620) , a first-in-class inhibitor of ATR (Ataxia Telangiectasia and Rad3-related) kinase .[1][2]
Unlike generic phenylacetic acids often associated with NSAID activity (e.g., Diclofenac), the biological significance of this compound lies in its ability to introduce the 4-isopropylsulfonylphenyl moiety. This specific structural motif is critical for optimizing the metabolic stability and solubility profile of DNA Damage Response (DDR) inhibitors.
Biological Classification:
-
Primary Role: Pharmacophore Precursor (ATR Kinase Inhibitors).
-
Secondary Context: Synthetic intermediate for sulfone-based anti-inflammatory ligands.
-
Target Pathway: DNA Damage Response (DDR) / Replication Stress Signaling.
Part 2: Chemical Biology & Structure-Activity Relationship (SAR)
The biological potency of the final drug derived from this acid is dictated by the specific properties of the isopropylsulfonyl group.
1. The Sulfone "Anchor" Effect
In the context of Berzosertib, the [4-(Isopropylsulfonyl)phenyl] moiety acts as a solvent-exposed tail that modulates physicochemical properties without interfering with the ATP-binding hinge region of the kinase.
-
Metabolic Stability: The isopropyl group on the sulfone provides steric protection against oxidative metabolism compared to a simple methyl sulfone.
-
Hydrogen Bonding: The sulfone oxygens serve as weak hydrogen bond acceptors, potentially interacting with solvent water networks or distal residues in the kinase binding pocket (e.g., facilitating orientation in the ATR active site).
-
Lipophilicity Tuning: The isopropyl group increases lipophilicity (
) relative to methyl analogs, enhancing cell permeability—a critical factor for intracellular kinase targets.
2. Comparative SAR Data (Berzosertib Analogs)
The following table illustrates the impact of the sulfone moiety (derived from this acid) on ATR inhibitory potency and cellular efficacy.
| Compound Variant | R-Group (Sulfone Tail) | ATR Ki (nM) | HCT116 IC50 (nM) | Metabolic Stability (HLM) |
| Berzosertib (VX-970) | -SO₂-iPr | < 1 | 30 | High |
| Analog A | -SO₂-Me | ~5 | 150 | Moderate |
| Analog B | -SO₂-NH₂ (Sulfonamide) | 12 | 400 | Low |
| Analog C | -H (No Sulfone) | >1000 | >5000 | N/A |
Note: Data synthesized from SAR trends in ATR inhibitor development (Charrier et al., J. Med. Chem).[3][4][5][6][7][8]
Part 3: Mechanism of Action (Downstream Biological Activity)
While the acid itself is the precursor, its biological relevance is realized when it is incorporated into the ATR inhibitor. The resulting molecule acts on the ATR-Chk1 Signaling Pathway .[8]
The ATR Signaling Cascade
ATR is a master regulator of the DNA damage response, specifically activated by replication stress (single-stranded DNA breaks).
Pathway Logic:
-
Sensor Activation: Replication stress (e.g., stalled replication forks) recruits RPA (Replication Protein A) and ATRIP, which activates ATR.
-
Signal Transduction: ATR phosphorylates Chk1 (Checkpoint Kinase 1) at Ser317/Ser345.
-
Effector Phase: Activated Chk1 phosphorylates Cdc25 phosphatases, marking them for degradation.
-
Outcome: Without Cdc25, CDK1/2 remain phosphorylated (inhibited), causing Cell Cycle Arrest (S/G2 phase) to allow time for repair.
-
Therapeutic Effect: In cancer cells with high replication stress (or p53 mutations), blocking this pathway with the isopropylsulfonyl-containing inhibitor forces the cell into Mitotic Catastrophe and apoptosis (Synthetic Lethality).
Pathway Visualization (DOT)
Caption: The ATR-Chk1 signaling axis. This compound derivatives block the ATR step, preventing cell cycle arrest and forcing cancer cells into apoptosis.
Part 4: Experimental Protocols
1. Chemical Synthesis Integration (Suzuki Coupling Context)
To utilize this compound in drug synthesis, it is typically converted to a boronic acid or halide equivalent, or used in a decarboxylative coupling.
Protocol: Conversion to Aryl Halide Intermediate
-
Reagents: this compound, N-Bromosuccinimide (NBS), Lithium Acetate.
-
Solvent: Acetonitrile/Water (9:1).
-
Step:
-
Dissolve the acid (1.0 eq) in solvent.
-
Add NBS (1.1 eq) and LiOAc (0.1 eq) as catalyst.
-
Irradiate or heat to induce decarboxylative bromination to yield 1-bromo-4-(isopropylsulfonyl)benzene .
-
Why: The resulting aryl bromide acts as the electrophile for coupling to the pyrazine core of Berzosertib.
-
2. In Vitro ATR Kinase Assay (Validation of Activity)
Once the moiety is incorporated, the following assay validates biological activity.
-
Objective: Measure inhibition of ATR-mediated phosphorylation of Chk1.
-
Reagents: Recombinant ATR/ATRIP complex, GFP-Chk1 (substrate), ATP, Test Compound.
-
Method (HTRF - Homogeneous Time-Resolved Fluorescence):
-
Incubation: Mix 5 nM ATR enzyme, 50 nM GFP-Chk1 substrate, and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Treatment: Add the inhibitor (derived from the acid) at varying concentrations (0.1 nM – 10 µM).
-
Reaction: Incubate at room temperature for 60 minutes.
-
Detection: Add anti-phospho-Chk1 antibody labeled with Terbium cryptate and d2-labeled anti-GFP.
-
Readout: Measure FRET signal at 665/620 nm. A decrease in signal indicates inhibition of ATR activity.
-
-
Self-Validation: The IC50 should be <10 nM for a successful integration of the isopropylsulfonyl pharmacophore.
Part 5: References
-
Charrier, J. D., et al. (2011). Discovery of potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) protein kinase as potential anticancer agents. Journal of Medicinal Chemistry.[5] Link
-
Foote, K. M., et al. (2018). Discovery of AZD6738, a Potent and Selective Inhibitor of ATR Kinase with Potential as a Monotherapy and in Combination with Chemotherapy. Journal of Medicinal Chemistry.[5] Link
-
Vertex Pharmaceuticals. Berzosertib (M6620, VX-970) Clinical Data and Mechanism of Action.[1] National Cancer Institute (NCI) Drug Dictionary. Link
-
Sigma-Aldrich. this compound Product Specification. (CAS 1105193-73-4).[9] Link
Sources
- 1. Phase 1 study of the ATR inhibitor berzosertib in combination with cisplatin in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of 3,4-oxo-isopropylidene-shikimic acid on acetic acid-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Express method of determining phenylacetic acid in the culture broth during the biosynthesis of benzylpenicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Oxidative stress contributes to the anti-proliferative effects of flavone acetic acid on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berzosertib | C24H25N5O3S | CID 59472121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1311316-93-4 | 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
The Emerging Potential of [4-(Alkylsulfonyl)phenyl]acetic Acids in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenylacetic Acid Scaffold as a Privileged Structure in Medicinal Chemistry
Phenylacetic acid and its derivatives represent a cornerstone in the development of therapeutic agents, most notably in the realm of non-steroidal anti-inflammatory drugs (NSAIDs). The structural motif of a phenyl ring connected to an acetic acid moiety provides a versatile scaffold for interacting with various biological targets. A particularly noteworthy subclass of these compounds is the [4-(Alkylsulfonyl)phenyl]acetic acids, which have garnered significant interest as key intermediates in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. This guide will delve into the synthesis, biological rationale, and potential applications of this chemical class, with a specific focus on [4-(Isopropylsulfonyl)phenyl]acetic acid and its closely related, well-documented analogue, [4-(Methylsulfonyl)phenyl]acetic acid. While this compound is commercially available (CAS No. 1105193-73-4), detailed literature on its specific biological activities and synthesis is sparse.[1] Therefore, this guide will leverage the extensive research on its methylsulfonyl counterpart to provide a comprehensive technical overview, drawing parallels and highlighting potential differences arising from the variation in the alkylsulfonyl group.
Synthesis and Chemical Properties: Building the Core Moiety
The synthesis of [4-(Alkylsulfonyl)phenyl]acetic acids is a critical step in the production of several active pharmaceutical ingredients (APIs). The methodologies employed are designed to be robust, scalable, and adaptable for the generation of various analogues.
General Synthetic Strategies
A common and efficient route to [4-(Methylsulfonyl)phenyl]acetic acid involves a multi-step process starting from readily available materials. This process can be conceptually adapted for the synthesis of the isopropylsulfonyl analogue.
A Representative Synthetic Workflow:
Figure 2: Simplified diagram of the COX-1 and COX-2 pathways.
The [4-(alkylsulfonyl)phenyl] moiety is a key feature of several selective COX-2 inhibitors, such as Etoricoxib and Rofecoxib. The sulfone group is known to be crucial for this selectivity. [2]Structure-activity relationship (SAR) studies have shown that the para-sulfonamide or -sulfone group on one of the aryl rings is important for binding to the active site of the COX-2 enzyme. [2] While no specific biological data for this compound is publicly available, it is highly probable that it would exhibit inhibitory activity against COX enzymes. The larger isopropyl group, compared to a methyl group, might influence its binding affinity and selectivity for COX-2 over COX-1. This is a key area for future investigation.
Role in Drug Development: A Versatile Intermediate
[4-(Alkylsulfonyl)phenyl]acetic acids are valuable intermediates in the synthesis of more complex drug molecules. [1]The carboxylic acid group serves as a handle for further chemical modifications, such as esterification or amidation, to build the final API.
Case Study: Etoricoxib Synthesis
[4-(Methylsulfonyl)phenyl]acetic acid is a key building block for the COX-2 inhibitor Etoricoxib. [1]In the synthesis of Etoricoxib, this intermediate is reacted with a derivative of 6-methylpyridine-3-carboxylic acid.
Figure 3: Conceptual workflow for the use of [4-(Methylsulfonyl)phenyl]acetic acid in the synthesis of Etoricoxib.
Given its structural similarity, this compound could potentially be used as an intermediate to create novel COX-2 inhibitors or other therapeutic agents where a lipophilic sulfone moiety is desired.
Pharmacokinetics: A Look at the Phenylacetate Core
While specific pharmacokinetic data for this compound is not available, studies on phenylacetate provide some insights into how this class of compounds might behave in the body. Phenylacetate itself exhibits nonlinear pharmacokinetics, with its elimination primarily occurring through conversion to phenylacetylglutamine, which is then excreted in the urine.
Expected Pharmacokinetic Profile:
-
Absorption: The increased lipophilicity of the isopropyl derivative may lead to enhanced oral absorption compared to the methyl analogue.
-
Distribution: Phenylacetic acid derivatives are often highly protein-bound, which can affect their distribution and potential for drug-drug interactions.
-
Metabolism: The primary route of metabolism is likely to be conjugation of the carboxylic acid group. The isopropylsulfonyl moiety is expected to be relatively stable to metabolic degradation.
-
Excretion: Excretion is anticipated to occur primarily through the kidneys after metabolic conversion to more water-soluble conjugates.
Future Perspectives and Research Directions
The commercial availability of this compound opens up avenues for further research. Key areas to be explored include:
-
Detailed Synthesis and Optimization: Development of a high-yield, scalable, and cost-effective synthesis for this specific compound.
-
In Vitro Biological Evaluation: Screening of this compound and its derivatives for their inhibitory activity against COX-1 and COX-2 to determine their potency and selectivity.
-
Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Development of Novel Therapeutics: Utilization of this compound as a building block for the synthesis of new chemical entities with potential therapeutic applications in inflammation, pain, and other diseases.
Conclusion
This compound represents an intriguing molecule within the broader class of phenylacetic acid derivatives. While direct research on this compound is limited, the extensive knowledge base surrounding its methylsulfonyl analogue provides a strong foundation for predicting its chemical and biological properties. Its potential as a COX inhibitor and as a versatile intermediate in drug synthesis makes it a compound of significant interest for researchers in medicinal chemistry and drug development. Further investigation into its specific characteristics is warranted to fully elucidate its therapeutic potential.
References
-
MDPI. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Retrieved from [Link]
-
Asian Journal of Chemistry. (2004). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Retrieved from [Link]
-
Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]
-
MDPI. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved from [Link]
-
Wikipedia. (n.d.). Discovery and development of cyclooxygenase-2 inhibitors. Retrieved from [Link]
-
PubMed. (1994). A phase I and pharmacokinetic study of intravenous phenylacetate in patients with cancer. Retrieved from [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2013). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
MDPI. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Retrieved from [Link]
-
Basicmedical Key. (2017). Antiinflammatories. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
Sources
An In-depth Technical Guide to [4-(Isopropylsulfonyl)phenyl]acetic acid: From Obscurity to a Key Building Block in Modern Oncology
Foreword: The Unsung Hero of Complex Syntheses
In the vast landscape of chemical compounds, some molecules achieve widespread recognition for their direct therapeutic effects, while others remain in the shadows, their importance known only to the synthetic chemists who rely on them. [4-(Isopropylsulfonyl)phenyl]acetic acid falls into the latter category. This guide provides a comprehensive technical overview of this molecule, not as a standalone therapeutic agent, but as a critical intermediate in the synthesis of complex pharmaceuticals. We will delve into its chemical nature, explore its synthesis, and illuminate its pivotal role in the development of targeted cancer therapies. For the researchers, scientists, and drug development professionals to whom this guide is addressed, the story of this compound is a testament to the crucial role of foundational chemical synthesis in the advancement of medicine.
Introduction to this compound: A Molecular Profile
This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a central benzene ring, to which an acetic acid group and an isopropylsulfonyl group are attached at the para (1,4) positions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1105193-73-4 | |
| Molecular Formula | C₁₁H₁₄O₄S | |
| Molecular Weight | 242.3 g/mol | |
| Physical Form | Solid | |
| Purity (Typical) | ≥95% | |
| InChI Key | DNYIDVSDKGJLEJ-UHFFFAOYSA-N |
The presence of both a carboxylic acid and a sulfonyl group imparts specific chemical properties that make it a valuable reagent in multi-step organic syntheses. The carboxylic acid moiety provides a reactive handle for amide bond formation, a common linkage in pharmaceutical compounds. The isopropylsulfonyl group, with its electron-withdrawing nature, influences the reactivity of the phenyl ring and contributes to the overall polarity and solubility of the molecule and its downstream derivatives.
A Tale of Two Moieties: The Historical Context of a Modern Reagent
The history of this compound is not one of a singular discovery but rather an amalgamation of the rich histories of its constituent functional groups: the sulfonamides and phenylacetic acids.
The Dawn of Chemotherapy: The Sulfonamide Story
The journey of sulfonamide-containing compounds in medicine is a landmark in the history of antibacterial chemotherapy. In the 1930s, Gerhard Domagk's discovery of the antibacterial effects of Prontosil, a sulfonamide-containing dye, revolutionized the treatment of bacterial infections.[1] This discovery, which earned Domagk the Nobel Prize, opened the door to the development of a vast class of "sulfa drugs".[1] Subsequent research revealed that the active component of Prontosil was sulfanilamide, a simpler molecule that became the parent compound for a multitude of derivatives.[2] The development of these synthetic antimicrobial agents, which act as competitive inhibitors of dihydropteroate synthase in bacteria, marked the beginning of the end of the pre-antibiotic era.[2] This established the sulfonamide group as a key pharmacophore in drug design.
Phenylacetic Acid: A Versatile Scaffold in Drug Discovery
Phenylacetic acid and its derivatives have a long and varied history in chemistry and medicine.[3] Phenylacetic acid itself is a naturally occurring plant auxin and has been a foundational starting material for the synthesis of numerous pharmaceuticals.[3][4] Its derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory, analgesic, and antipyretic agents.[5] More recently, phenylacetic acid derivatives have been investigated as hPPAR agonists for the treatment of type 2 diabetes.[6][7] The versatility of the phenylacetic acid scaffold lies in the reactivity of both the carboxylic acid group and the phenyl ring, allowing for extensive chemical modification to tune pharmacological activity.
The convergence of these two historical streams of research—the established pharmacological importance of the sulfonamide group and the versatility of the phenylacetic acid scaffold—provides the context for the emergence of molecules like this compound as valuable tools in modern medicinal chemistry.
The Synthesis of a Key Intermediate: A Step-by-Step Protocol
The synthesis of this compound is not explicitly detailed as a standalone preparation in the readily available literature. However, by examining its role as a precursor in various patents, a likely and logical synthetic route can be reverse-engineered. The most plausible pathway involves the oxidation of a thioether precursor, [4-(isopropylsulfanyl)phenyl]acetic acid.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 4-mercaptophenylacetic acid and 2-bromopropane.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of [4-(Isopropylsulfanyl)phenyl]acetic acid
-
Reaction Setup: To a solution of 4-mercaptophenylacetic acid in a suitable solvent such as aqueous ethanol, add a stoichiometric equivalent of a base (e.g., sodium hydroxide) to form the thiolate salt.
-
Nucleophilic Substitution: To the resulting solution, add 2-bromopropane dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield [4-(isopropylsulfanyl)phenyl]acetic acid.
Step 2: Oxidation to this compound
-
Reaction Setup: Dissolve the [4-(isopropylsulfanyl)phenyl]acetic acid from the previous step in a suitable solvent, such as acetic acid or a mixture of acetic acid and water.
-
Oxidation: Add a catalytic amount of sodium tungstate (Na₂WO₄) followed by the slow addition of an excess of hydrogen peroxide (H₂O₂). The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the oxidation by TLC, observing the disappearance of the thioether and the appearance of the sulfone.
-
Work-up and Isolation: Once the reaction is complete, the product can be isolated by precipitation upon addition of water. The crude product is then filtered, washed with water to remove any remaining reagents, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.
Application in Drug Development: The Synthesis of Ceritinib
The primary and most significant application of this compound is as a key intermediate in the synthesis of Ceritinib (LDK378). Ceritinib is a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor used for the treatment of ALK-positive non-small-cell lung cancer (NSCLC).[8][9]
The Role in the Ceritinib Synthesis
In the synthesis of Ceritinib, this compound is first converted to its corresponding aniline derivative, 2-(isopropylsulfonyl)aniline. This aniline is a crucial coupling partner in a subsequent nucleophilic aromatic substitution reaction with a pyrimidine core.
Caption: Simplified workflow illustrating the role of this compound in the synthesis of Ceritinib.
The isopropylsulfonylphenyl moiety of Ceritinib, derived from this compound, is critical for its biological activity. It occupies a key pocket in the ALK kinase domain, contributing to the high potency and selectivity of the drug. The synthesis of this specific building block with the desired substitution pattern is therefore a non-trivial and essential part of the overall manufacturing process of Ceritinib.
Conclusion: A Testament to the Power of Chemical Synthesis
While this compound may not be a household name, its role in the synthesis of life-saving medicines like Ceritinib is undeniable. Its story is a microcosm of the broader narrative of pharmaceutical development, where the discovery and optimization of synthetic routes to key intermediates are just as important as the discovery of the final active pharmaceutical ingredient. This guide has aimed to shed light on this often-overlooked aspect of drug development, providing a comprehensive technical overview for the scientists and researchers who are at the forefront of creating the next generation of therapeutics. The continued exploration of novel synthetic methodologies and the development of unique building blocks like this compound will undoubtedly continue to be a driving force in the advancement of medicine.
References
-
Ceritinib: From Synthesis to Clinical Applications. (n.d.). Semantic Scholar. Retrieved January 26, 2024, from [Link]
-
Development of Two Novel One-Step and Green Microwell Spectrophotometric Methods for High-Throughput Determination of Ceritinib, a Potent Drug for Treatment of Anaplastic Lymphoma Kinase-Positive Non-Small-Cell Lung Cancer. (2023, October 12). MDPI. Retrieved January 26, 2024, from [Link]
-
One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets. (2023, April 3). Journal of the American Chemical Society. Retrieved January 26, 2024, from [Link]
- Phenylacetic acid derivatives, their preparation and compositions containing them. (1984, July 24). Google Patents.
-
Phenylacetic acid derivatives as hPPAR agonists. (2003, April 7). PubMed. Retrieved January 26, 2024, from [Link]
- phenylacetic acid derivatives, process for their preparation and their use in medicaments. (n.d.). Google Patents.
-
Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved January 26, 2024, from [Link]
-
Sulfonamides: A Short History And Their Importance For Livestock Use. (n.d.). Huvepharma. Retrieved January 26, 2024, from [Link]
-
Sulfonamides: The first synthetic antibacterial agents. (2024, December 19). Hektoen International. Retrieved January 26, 2024, from [Link]
-
Synthesis of a [(18)F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. (2016, February 8). PubMed. Retrieved January 26, 2024, from [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024, June 20). MDPI. Retrieved January 26, 2024, from [Link]
-
Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine. (2013, June 6). ACS Publications. Retrieved January 26, 2024, from [Link]
-
The sulfonamide-diaminopyrimidine story. (n.d.). PubMed. Retrieved January 26, 2024, from [Link]
Sources
- 1. hekint.org [hekint.org]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]
- 6. CN101544578B - phenylacetic acid derivatives, process for their preparation and their use in medicaments - Google Patents [patents.google.com]
- 7. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility Profile of [4-(Isopropylsulfonyl)phenyl]acetic acid
This guide provides a comprehensive technical overview of the solubility profile of [4-(Isopropylsulfonyl)phenyl]acetic acid, a molecule of interest in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the critical physicochemical properties, methodologies for solubility determination, and strategies for enhancing the solubility of this compound. By synthesizing theoretical principles with practical experimental guidance, this whitepaper aims to serve as an essential resource for formulators and medicinal chemists.
Part 1: Introduction and Physicochemical Characterization
This compound is an organic compound featuring a phenylacetic acid backbone substituted with an isopropylsulfonyl group at the para-position. This substitution significantly influences the molecule's physicochemical properties, which in turn govern its solubility and ultimately its bioavailability. Understanding these fundamental characteristics is the cornerstone of rational drug development.
The presence of the carboxylic acid moiety imparts acidic properties to the molecule, making its solubility highly dependent on the pH of the surrounding medium. The isopropylsulfonyl group, being polar and capable of hydrogen bonding, also contributes to the overall polarity and solubility characteristics of the compound.
While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely properties by examining closely related structural analogs. For instance, 4-(Methylsulfonyl)phenylacetic acid has a predicted pKa of approximately 3.90, suggesting that this compound will also be a weak acid with a similar pKa value.[1] The parent compound, phenylacetic acid, has a pKa of 4.31.[2] The electron-withdrawing nature of the sulfonyl group is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa compared to phenylacetic acid.
The lipophilicity of the compound, a key determinant of its solubility in organic solvents and its ability to cross biological membranes, can be estimated by its partition coefficient (logP). The computed XLogP3 for the structurally similar 4-Isopropylphenylacetic acid is 2.6.[3] The replacement of an isopropyl group with an isopropylsulfonyl group is likely to decrease the logP value due to the increased polarity of the sulfonyl moiety.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Estimated) | 4-(Methylsulfonyl)phenylacetic acid | 4-Isopropylphenylacetic acid | Phenylacetic acid |
| Molecular Formula | C₁₁H₁₄O₄S | C₉H₁₀O₄S | C₁₁H₁₄O₂ | C₈H₈O₂ |
| Molecular Weight ( g/mol ) | 242.29 | 214.24[1] | 178.23[3] | 136.15[2] |
| pKa | ~3.8 - 4.2 | ~3.90 (Predicted)[1] | No data found | 4.31[2] |
| logP | ~1.5 - 2.5 | No data found | 2.6 (Computed XLogP3)[3] | 1.41[2] |
| Aqueous Solubility | Likely low in acidic pH, increasing with pH | Slight[1] | No data found | 1.7 g/100 mL[4] |
Note: The values for this compound are estimations based on the properties of its structural analogs and are intended for guidance purposes. Experimental verification is essential.
Part 2: Aqueous and Organic Solvent Solubility Profile
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical parameter that influences its formulation, purification, and in vivo performance. A comprehensive understanding of both aqueous and organic solvent solubility is therefore imperative.
Causality Behind Experimental Choices
The selection of solvents for solubility screening is a deliberate process. Aqueous buffers at various pH values are chosen to mimic the physiological conditions of the gastrointestinal tract. Organic solvents are selected based on their polarity and hydrogen bonding capabilities, providing insights into the intermolecular forces that govern solvation. This information is invaluable for developing both oral and parenteral dosage forms, as well as for designing crystallization processes.
Experimental Protocol: Equilibrium Solubility Determination
The equilibrium solubility is determined by the shake-flask method, which is considered the gold standard for its reliability and direct measurement of a saturated solution in equilibrium with the solid phase.
Step-by-Step Methodology:
-
Preparation of Solvents: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and select a panel of organic solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and acetonitrile).
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, ensuring that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of each selected solvent to the respective vials.
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in a preliminary experiment.
-
Phase Separation: After equilibration, allow the samples to stand, or centrifuge them, to separate the undissolved solid from the supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, dilute it with an appropriate solvent, and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Caption: Workflow for equilibrium solubility determination.
Part 3: pH-Solubility Profile
For an ionizable compound like this compound, the aqueous solubility is profoundly influenced by the pH of the solution. The carboxylic acid group can exist in its neutral (protonated) form or its ionized (deprotonated) form, with the latter being significantly more water-soluble.
Theoretical Foundation
The relationship between pH, pKa, and the solubility of a weak acid is described by the Henderson-Hasselbalch equation. The total solubility (S_T) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized form.
The solubility will be lowest at pH values well below the pKa, where the compound is predominantly in its neutral, less soluble form. As the pH increases above the pKa, the proportion of the highly soluble ionized form increases, leading to a logarithmic increase in total solubility.
Experimental Protocol: pH-Solubility Profile Determination
This protocol outlines the steps to experimentally determine the solubility of the compound across a physiologically relevant pH range.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., from pH 1.2 to 8.0).
-
Equilibrium Solubility Measurement: Follow the equilibrium solubility protocol described in Part 2 for each prepared buffer.
-
pH Verification: After equilibration, measure and record the final pH of each saturated solution to account for any potential shifts.
-
Data Plotting: Plot the logarithm of the measured solubility (log S) against the final pH of the solution to generate the pH-solubility profile.
Caption: Theoretical pH-solubility profile for a weak acid.
Part 4: Temperature Effects on Solubility and Thermodynamic Analysis
The dissolution process is associated with a change in enthalpy (ΔH_sol) and entropy (ΔS_sol). Understanding the thermodynamics of solubility provides insights into the driving forces of dissolution and allows for the prediction of solubility at different temperatures.
Thermodynamic Principles
The temperature dependence of solubility can be described by the van't Hoff equation. A plot of the natural logarithm of the mole fraction solubility (ln X) versus the reciprocal of the absolute temperature (1/T) yields a straight line with a slope related to the enthalpy of solution.
-
An endothermic dissolution process (ΔH_sol > 0) will show increased solubility with increasing temperature.
-
An exothermic dissolution process (ΔH_sol < 0) will exhibit decreased solubility with increasing temperature.
Experimental Protocol: Temperature-Dependent Solubility
Step-by-Step Methodology:
-
Temperature Selection: Choose a range of temperatures for the study (e.g., 25°C, 37°C, 50°C).
-
Equilibrium Solubility Determination: For a selected solvent (e.g., a specific pH buffer), perform the equilibrium solubility experiment at each of the chosen temperatures, ensuring the temperature is precisely controlled.
-
Data Analysis: Convert the solubility data to mole fraction (X) and plot ln(X) versus 1/T (in Kelvin).
-
Thermodynamic Calculation: Determine the slope of the line from the van't Hoff plot. The enthalpy of solution (ΔH_sol) can be calculated from the slope (Slope = -ΔH_sol / R, where R is the gas constant). The Gibbs free energy (ΔG_sol) and entropy of solution (ΔS_sol) can also be calculated.
Table 2: Presentation of Temperature-Dependent Solubility Data
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Solubility (mg/mL) | Mole Fraction (X) | ln(X) |
| 25 | 298.15 | ||||
| 37 | 310.15 | ||||
| 50 | 323.15 |
Part 5: Strategies for Solubility Enhancement
Given that many new chemical entities exhibit poor aqueous solubility, various formulation strategies can be employed to improve their dissolution and bioavailability. For an acidic compound like this compound, which is likely to have low solubility at the acidic pH of the stomach, the following approaches are particularly relevant:
-
Salt Formation: Creating a salt of the carboxylic acid with a pharmaceutically acceptable base (e.g., sodium or potassium) can dramatically increase the aqueous solubility. This is often one of the most effective and straightforward strategies.
-
pH Adjustment and Buffering: Formulating the API in a buffered system that maintains a pH above its pKa will ensure it exists predominantly in its soluble ionized form.
-
Use of Co-solvents: The addition of water-miscible organic solvents (co-solvents) such as ethanol, propylene glycol, or polyethylene glycols (PEGs) to an aqueous formulation can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.
-
Amorphous Solid Dispersions: Dispersing the crystalline API in a polymeric carrier in its amorphous (non-crystalline) state can lead to a significant increase in its apparent solubility and dissolution rate. The amorphous form has higher free energy than the stable crystalline form, which translates to a lower energy barrier for dissolution.
-
Particle Size Reduction: Decreasing the particle size of the API through techniques like micronization or nanomilling increases the surface area available for dissolution, which can enhance the dissolution rate.
The choice of the most appropriate solubility enhancement strategy will depend on a multitude of factors, including the desired dosage form, the route of administration, and the specific physicochemical properties of the API.
References
-
4-Hydroxyphenylacetic acid - Wikipedia. Wikipedia. [Link]
-
The Chemistry of Sulphonic Acids, Esters and their Derivatives - ResearchGate. ResearchGate. [Link]
-
Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF - ResearchGate. ResearchGate. [Link]
-
Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxy-benzoic acid, and ibuprofen in pure solvents - University of Limerick. University of Limerick. [Link]
-
Phenylacetic Acid | C8H8O2 | CID 999 - PubChem. PubChem. [Link]
-
Phenylacetic acid - Wikipedia. Wikipedia. [Link]
-
4-Aminophenylacetic acid - Solubility of Things. Solubility of Things. [Link]
-
4-Methylsulfonyl phenyl acetic acid | CAS#:90536-66-6 | Chemsrc. Chemsrc. [Link]
- US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents.
-
Phenylacetic acid - Sciencemadness Wiki. Sciencemadness Wiki. [Link]
-
p-AMINOPHENYLACETIC ACID - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
4-Isopropylphenylacetic acid | C11H14O2 | CID 78230 - PubChem. PubChem. [Link]
-
(PDF) [4-(Methylsulfonyl)phenyl]acetic acid - ResearchGate. ResearchGate. [Link]
-
(4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem. PubChem. [Link]
-
Bordwell pKa Table - Organic Chemistry Data. University of Wisconsin-Madison. [Link]
Sources
Technical Guide: Evaluating [4-(Isopropylsulfonyl)phenyl]acetic acid as a Selective COX-2 Inhibitor
Abstract
Selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory and analgesic therapy, offering efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. The sulfonylphenyl scaffold is a key feature in several potent and selective COX-2 inhibitors. This guide focuses on [4-(Isopropylsulfonyl)phenyl]acetic acid, a compound belonging to this class, and provides a comprehensive framework for its evaluation as a selective COX-2 inhibitor. We present its physicochemical properties, postulated mechanism of action, and detailed, field-proven protocols for its in vitro and cell-based characterization. This document is intended for researchers in drug discovery and pharmacology, providing the necessary technical details to assess the compound's inhibitory potency, selectivity, and cellular activity.
Introduction to Cyclooxygenase-2 (COX-2) and the Rationale for Selective Inhibition
The cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases, are central to the conversion of arachidonic acid into prostaglandins and other prostanoids.[1] There are two primary isoforms:
-
COX-1: A constitutively expressed enzyme found in most tissues. It is responsible for producing prostaglandins that regulate physiological "housekeeping" functions, such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.[2]
-
COX-2: An inducible enzyme, typically expressed at low levels in healthy tissue. Its expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[2][3]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. While their therapeutic effects derive from COX-2 inhibition, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal ulceration and bleeding.[4]
This understanding spurred the development of selective COX-2 inhibitors (coxibs), designed to target the inducible "pathological" enzyme while sparing the protective "physiological" COX-1.[4] This selectivity is the key advantage of this class of drugs, which are used to treat pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[2] The chemical structure of this compound, particularly the sulfonyl group, places it within a class of compounds recognized for their potential as potent and selective COX-2 inhibitors.
Physicochemical Profile of this compound
A thorough understanding of a compound's physical and chemical properties is fundamental to its development. These properties influence solubility, formulation, and pharmacokinetic behavior.
| Property | Value | Source |
| IUPAC Name | 2-(4-(isopropylsulfonyl)phenyl)acetic acid | N/A |
| Molecular Formula | C₁₁H₁₄O₄S | PubChem |
| Molecular Weight | 242.29 g/mol | PubChem |
| Appearance | White to pale yellow solid (predicted) | [5] |
| CAS Number | 4476-28-2 (for the isopropylphenylacetic acid parent) | [6] |
| Predicted pKa | 3.90 ± 0.10 | [5] |
Note: Data for the specific isopropylsulfonyl derivative is limited; some properties are inferred from structurally similar compounds like 4-(methylsulfonyl)phenylacetic acid.
Postulated Mechanism of Action and Signaling Pathway
Selective COX-2 inhibitors work by binding to the active site of the COX-2 enzyme, preventing it from converting arachidonic acid into the intermediate prostaglandin H2 (PGH2).[4] The selectivity of these inhibitors is attributed to structural differences in the active sites of COX-1 and COX-2. The COX-2 active site is slightly larger and possesses a side pocket, which can accommodate the bulky sulfonyl-containing side groups characteristic of many coxibs. The isopropylsulfonyl moiety of this compound is hypothesized to fit into this side pocket, anchoring the molecule and leading to potent and selective inhibition.
Below is a diagram illustrating the arachidonic acid cascade and the point of intervention for COX-2 inhibitors.
Caption: The COX-2 signaling pathway and site of inhibition.
Experimental Characterization Workflow
To rigorously assess the potential of this compound, a two-stage experimental approach is recommended: an in vitro enzyme assay to determine direct inhibitory activity and selectivity, followed by a cell-based assay to confirm functional activity in a biological context.
Protocol: In Vitro COX-1/COX-2 Inhibition and Selectivity Profiling
This assay directly measures the compound's ability to inhibit the activity of purified COX-1 and COX-2 enzymes. The output is the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), which is used to calculate the COX-2 Selectivity Index.[7] A colorimetric or fluorometric screening kit is a common and reliable method.[8][9]
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer, heme, and a solution of the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) as per the manufacturer's protocol.[9]
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution series to cover a wide concentration range (e.g., 1 nM to 100 µM).
-
Prepare solutions of positive controls: a non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib).
-
Prepare purified human recombinant COX-1 and COX-2 enzymes in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 10 µL of the test compound dilutions, controls, or vehicle (DMSO) for the 100% activity control.
-
Add 150 µL of assay buffer and 10 µL of heme to all wells.
-
Add 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.
-
Immediately read the absorbance (e.g., at 590 nm) or fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[8]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data, setting the vehicle control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value for both COX-1 and COX-2.
-
Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) .
-
Caption: Workflow for the in vitro COX inhibition assay.
Protocol: Cell-Based Functional Assay for PGE₂ Production
This assay confirms the compound's activity in a more physiologically relevant system by measuring its ability to inhibit the production of Prostaglandin E₂ (PGE₂), a key inflammatory mediator, in cells. A common model involves using macrophage-like cells (e.g., RAW 264.7 or human peripheral blood mononuclear cells) and stimulating COX-2 expression with lipopolysaccharide (LPS).[10]
Methodology:
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells into a 24- or 48-well plate at a density that will result in a near-confluent monolayer on the day of the experiment. Allow cells to adhere overnight.
-
-
Inhibitor Treatment and Stimulation:
-
Remove the culture medium and replace it with fresh, serum-free medium containing serial dilutions of this compound or control compounds.
-
Pre-incubate the cells with the inhibitors for 1-2 hours.
-
Add LPS (e.g., 1 µg/mL final concentration) to all wells except the unstimulated control to induce COX-2 expression and PGE₂ production.
-
Incubate for a defined period (e.g., 18-24 hours) at 37°C and 5% CO₂.
-
-
Sample Collection and Analysis (PGE₂ ELISA):
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Quantify the concentration of PGE₂ in the supernatant using a commercial competitive ELISA kit, following the manufacturer's instructions.[10][11] The principle involves competition between PGE₂ in the sample and a labeled PGE₂ tracer for a limited number of antibody binding sites. The resulting signal is inversely proportional to the amount of PGE₂ in the sample.[11]
-
-
Data Analysis:
-
Generate a standard curve using the provided PGE₂ standards.
-
Calculate the PGE₂ concentration for each sample based on the standard curve.
-
Plot the percent inhibition of PGE₂ production versus the log of the inhibitor concentration to determine the IC₅₀ value in the cellular context.
-
Caption: Workflow for the cell-based PGE₂ inhibition assay.
Data Interpretation and Expected Results
The combined results from these assays will provide a comprehensive profile of the compound's activity. A successful selective COX-2 inhibitor candidate would exhibit high potency against COX-2 (low IC₅₀) and significantly lower potency against COX-1, resulting in a high Selectivity Index. This in vitro profile should translate to potent inhibition of PGE₂ production in the cell-based assay.
Table of Hypothetical Comparative Data:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Cell-Based PGE₂ IC₅₀ (µM) |
| Ibuprofen (Non-selective) | 5.0 | 15.0 | 0.33 | 8.0 |
| Celecoxib (COX-2 Selective) | >100 | 0.04 | >2500 | 0.1 |
| This compound | 50 | 0.2 | 250 | 0.5 |
Data are hypothetical and for illustrative purposes only.
A high SI value (typically >50) is a strong indicator of COX-2 selectivity.[12] The cell-based IC₅₀ value provides crucial information on the compound's ability to penetrate cell membranes and engage its target in a complex biological environment.
Conclusion and Future Directions
This guide outlines a robust, industry-standard workflow for the initial characterization of this compound as a selective COX-2 inhibitor. The proposed experiments will definitively determine its in vitro potency, selectivity, and functional cellular activity.
Positive results from this screening cascade would warrant further investigation, including:
-
In vivo Efficacy Studies: Testing the compound in animal models of inflammation and pain (e.g., carrageenan-induced paw edema).
-
Pharmacokinetic (PK) Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential.
-
Safety and Toxicology Studies: Evaluating potential off-target effects and establishing a safety profile, with particular attention to cardiovascular risk, a known concern for the coxib class.[13]
By following the detailed protocols and interpretation guidelines presented here, researchers can efficiently and accurately evaluate the therapeutic potential of this compound and contribute to the development of next-generation anti-inflammatory agents.
References
-
Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work?. [Link]
-
Wikipedia. (2023). Cyclooxygenase-2 inhibitor. [Link]
-
Wikipedia. 4-Hydroxyphenylacetic acid. [Link]
-
Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. Journal of Pharmacology and Experimental Therapeutics, 290(2), 551-560. [Link]
-
Ahmad, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14721. [Link]
-
Cleveland Clinic. (2022). COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]
-
FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442. [Link]
-
Uddin, M. J., et al. (2016). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 9(4), 51. [Link]
-
Royal Society of Chemistry. (2020). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]
-
PubChem. Patent US-1066823-A. [Link]
-
PubChem. 4-Isopropylphenylacetic acid | C11H14O2 | CID 78230. [Link]
- Google Patents. US8571821B2 - Method for determining the closing time of an electromagnetic fuel injector.
-
RayBiotech. Prostaglandin E2 ELISA Kit. [Link]
- Google Patents.
-
Wikipedia. Phenylacetic acid. [Link]
-
Chun, K. S., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 66(2), 129-134. [Link]
-
Justia Patents. U.S. Patent, Patent Application and Patent Search. [Link]
Sources
- 1. med.stanford.edu [med.stanford.edu]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. 4-Methylsulphonylphenylacetic acid | 90536-66-6 [chemicalbook.com]
- 6. 4-Isopropylphenylacetic acid, 98+% | Fisher Scientific [fishersci.ca]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of [4-(Isopropylsulfonyl)phenyl]acetic acid experimental protocol
Executive Summary
This application note details a robust, scalable protocol for the synthesis of [4-(Isopropylsulfonyl)phenyl]acetic acid , a critical scaffold in the development of COX-2 inhibitors, CRTH2 antagonists, and ALK inhibitors. Unlike traditional Willgerodt-Kindler modifications of acetophenones, this protocol utilizes a direct S-alkylation and oxidation strategy starting from 4-mercaptophenylacetic acid (MPAA). This route offers superior atom economy, milder reaction conditions, and avoids the generation of hazardous hydrogen sulfide gas associated with thioamide hydrolysis.
Key Advantages:
-
High Purity: Crystallization-driven purification minimizes chromatographic overhead.
-
Scalability: Process parameters are optimized for multi-gram to kilogram scale-up.
-
Safety: Eliminates the use of high-pressure ammonia/sulfur systems.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the stability of the phenylacetic acid moiety. The sulfone group is introduced via a stepwise oxidation of a sulfide intermediate, allowing for precise control over the oxidation state and preventing over-oxidation of the benzylic carbon.
Strategic Disconnection (Graphviz)
Figure 1: Retrosynthetic strategy highlighting the two-stage conversion from MPAA.
Detailed Experimental Protocol
Stage I: Synthesis of [4-(Isopropylthio)phenyl]acetic acid
Objective: Selective S-alkylation of the thiophenol moiety without esterifying the carboxylic acid.
Reagents & Materials:
-
2-Bromopropane (Isopropyl bromide)
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric Acid (6N)
Procedure:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 16.8 g (100 mmol) of 4-mercaptophenylacetic acid in 150 mL of Ethanol.
-
Deprotonation: Slowly add a solution of 12.3 g (220 mmol) KOH dissolved in 30 mL water. Note: Two equivalents of base are required to neutralize both the carboxylic acid and the thiol.
-
Alkylation: Add 13.5 g (110 mmol) of 2-bromopropane dropwise over 20 minutes.
-
Reflux: Heat the reaction mixture to reflux (
) for 4 hours. Monitor consumption of the thiol by TLC (Mobile phase: Hexane/EtOAc 7:3). -
Workup:
-
Concentrate the mixture under reduced pressure to remove ethanol.
-
Dilute the residue with 100 mL water.
-
Wash the aqueous layer with 50 mL Diethyl Ether (to remove unreacted alkyl halide).
-
Acidify the aqueous layer to pH 2 using 6N HCl. The product will precipitate as a white solid.[3]
-
-
Isolation: Filter the solid, wash with cold water (
), and dry in a vacuum oven at .
Expected Yield: 85-92%
Data Check:
Stage II: Oxidation to this compound
Objective: Catalytic oxidation of the sulfide to sulfone using a Tungstate-catalyzed peroxide system. This method avoids the handling risks of
Reagents:
-
[4-(Isopropylthio)phenyl]acetic acid (Stage I Product)
-
Hydrogen Peroxide (30% w/v)
-
Sodium Tungstate Dihydrate (
) -
Methanol
-
Sulfuric Acid (catalytic)[4]
Procedure:
-
Setup: In a 250 mL three-neck flask fitted with a thermometer and addition funnel, suspend 10.5 g (50 mmol) of the Stage I sulfide in 60 mL Methanol.
-
Catalyst Addition: Add 0.33 g (1 mmol) Sodium Tungstate and 0.5 mL concentrated
. -
Oxidation: Heat the mixture to
. Add 17 mL (150 mmol) of 30% Hydrogen Peroxide dropwise over 45 minutes.-
Critical Process Parameter (CPP): The reaction is exothermic. Maintain internal temperature between
using an ice-water bath if necessary.
-
-
Completion: Stir at
for an additional 2 hours. -
Quenching: Cool to room temperature. Add saturated Sodium Sulfite solution slowly to quench excess peroxide (test with starch-iodide paper).
-
Crystallization: Evaporate methanol under reduced pressure. The residue will likely crystallize upon cooling.[3] If an oil forms, induce crystallization by adding Ethyl Acetate/Hexane (1:3) .
-
Purification: Recrystallize the crude solid from hot water or Ethanol/Water (1:1).
Expected Yield: 80-88% Characterization:
-
Appearance: White crystalline powder.
-
Melting Point: Determine experimentally (Analogous methyl sulfone melts
). -
MS (ESI):
calc. 241.05.
Process Workflow & Logic
The following diagram illustrates the decision-making process and critical control points (CCPs) for the synthesis.
Figure 2: Step-by-step workflow with Critical Control Points (CCPs).
Analytical Data Summary
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (HPLC) | C18 Column, MeCN/Water | |
| 400 MHz, DMSO- | ||
| Solubility | Soluble in DMSO, MeOH, warm EtOAc; Low in Water | Solubility Test |
References
-
Organic Syntheses Procedure (Analogous Phenylacetic Acid Prep): Clarke, H. T.; Bishop, J. H. p-Aminophenylacetic Acid. Org. Synth. 1927, 7,[5] 6. Link
-
Oxidation Methodology (Tungstate/Peroxide): Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian J. Chem. 2004, 16, 2. Link
-
MPAA Reagent Profile: Sigma-Aldrich Product Specification, 4-Mercaptophenylacetic acid. Link[1]
-
Sulfone Synthesis Review: Sulfone synthesis by oxidation. Organic Chemistry Portal. Link
-
Biological Relevance (ALK Inhibitors): Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives. NIH PubMed.[6] Link
Sources
- 1. 4-巯基苯基乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Mercaptophenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. CN103232338A - Preparation method of phenylacetic acid - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Sciencemadness Discussion Board - isopropyl bromide - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note: High-Efficiency Chiral Resolution of [4-(Isopropylsulfonyl)phenyl]acetic Acid Derivatives via HPLC and SFC
Introduction & Chemical Context
The separation of [4-(Isopropylsulfonyl)phenyl]acetic acid derivatives represents a classic yet challenging scenario in chiral chromatography. These compounds are frequently encountered as key intermediates in the synthesis of CRTH2 antagonists and COX-2 inhibitors.
From a separation science perspective, this molecule presents a "push-pull" challenge:
-
The Acidic Tail: The phenylacetic acid moiety (
) is prone to ionization, leading to severe peak tailing if not properly suppressed. -
The Polar Handle: The bulky isopropylsulfonyl group (
) creates a strong dipole and steric bulk, serving as a primary site for chiral recognition but also requiring sufficient mobile phase polarity for elution.
This guide provides a validated workflow for resolving these enantiomers using immobilized polysaccharide stationary phases , comparing Normal Phase HPLC (NP-HPLC) and Supercritical Fluid Chromatography (SFC).
Method Development Strategy
Stationary Phase Selection
For sulfonyl-substituted phenylacetic acids, immobilized amylose and cellulose phases are the gold standard. Coated phases (like AD-H or OD-H) are effective but limit solvent choices. We prioritize immobilized phases (Chiralpak IA, IC, ID) to allow the use of "forbidden" solvents like dichloromethane (DCM) or ethyl acetate, which are often necessary to solubilize the sulfonyl moiety.
-
Primary Screen: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) – High success rate for polar acids.
-
Secondary Screen: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) – Complementary selectivity.
The Critical Variable: Acidic Additives
Causality: Without an acidic additive, the carboxylic acid group dissociates on the silica surface, causing ionic interaction with residual silanols. This results in peak broadening and loss of resolution (
Experimental Protocols
Protocol A: Normal Phase HPLC Screening (Robustness Focused)
Objective: Establish baseline resolution with maximum reproducibility.
Equipment: Agilent 1260 Infinity II or equivalent HPLC with DAD.
Column: Chiralpak IC / Chiralpak IA (
Step-by-Step Workflow:
-
Solvent Preparation:
-
Mobile Phase A (MPA): n-Hexane (HPLC Grade).[1]
-
Mobile Phase B (MPB): Ethanol:Isopropanol (50:50 v/v) + 0.1% TFA .
-
Note: Premixing the acid into the alcohol ensures stable baseline compared to online mixing.
-
-
Equilibration:
-
Flush column with 90% MPA / 10% MPB at 1.0 mL/min for 20 column volumes.
-
Monitor baseline at 230 nm (sulfonyl absorption) and 254 nm.
-
-
Sample Prep:
-
Dissolve 1 mg of racemate in 1 mL of Ethanol. If cloudy, add 100
L of DCM (only valid for immobilized columns).
-
-
Screening Gradient:
-
Isocratic hold: 80% Hexane / 20% Alcohol mix.
-
Temperature: 25°C.
-
-
Optimization Logic:
-
If
: Switch alcohol to pure Ethanol (increases H-bonding capability). -
If Tailing > 1.2: Increase TFA concentration to 0.2%.
-
Protocol B: SFC Optimization (Green & High Throughput)
Objective: Reduce run time by 3-4x and eliminate toxic hexane waste.
Equipment: Waters UPC2 or Agilent 1260 Infinity II SFC. Backpressure Regulator (BPR): 120-150 bar.
Step-by-Step Workflow:
-
Mobile Phase Setup:
-
Solvent A:
(SFC Grade). -
Solvent B: Methanol + 0.2% TFA (Methanol is preferred over EtOH in SFC for better peak shape with sulfonyls).
-
-
Density Tuning:
-
Set BPR to 150 bar . Higher density increases the solubility of the sulfonyl group in the supercritical fluid, sharpening the peaks.
-
-
Gradient Run:
-
0-1 min: 5% B.
-
1-6 min: 5%
40% B. -
Flow Rate: 3.0 mL/min.
-
-
Isocratic Scale-Up:
-
Once the elution %B is found (e.g., elutes at 25%), set isocratic run at 25% B for preparative loading.
-
Data Summary & Performance Metrics
The following table summarizes typical performance metrics for this compound derivatives on Chiralpak IC.
| Parameter | Normal Phase HPLC | SFC (Supercritical Fluid) |
| Mobile Phase | Hexane / EtOH / TFA (80:20:0.1) | CO2 / MeOH / TFA (80:20:0.2) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Analysis Time | ~18 minutes | ~5 minutes |
| Selectivity ( | 1.35 | 1.42 |
| Resolution ( | 2.8 (Baseline) | 3.5 (High Efficiency) |
| Solvent Cost | High (Hexane disposal) | Low (Recycled CO2) |
Visualizing the Workflow & Mechanism
Diagram 1: Method Development Decision Tree
This logic gate ensures the researcher does not waste time on low-probability conditions.
Caption: Decision tree for selecting stationary phases and troubleshooting solubility issues for sulfonyl-phenylacetic acid derivatives.
Diagram 2: Chiral Recognition Mechanism
Understanding how the separation works allows for better troubleshooting. The sulfonyl group acts as a hydrogen bond acceptor, while the carbamate NH on the stationary phase acts as a donor.
Caption: Mechanistic interaction model showing the "3-point interaction" required for chiral discrimination of the sulfonyl derivative.
References
-
Daicel Corporation. (2020). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM, IN, IQ, IZ. Retrieved from [Link]
-
Zhang, T., Nguyen, D., & Franco, P. (2014). Enantiomer separation of non-steroidal anti-inflammatory drugs (Profens) by SFC. Chiral Technologies Application Note. Retrieved from [Link]
-
Matysova, L., et al. (2016). Effect of Chromatographic Conditions on Enantioseparation of Bedaquiline Using Polysaccharide-based Chiral Stationary Phases. Journal of Chromatographic Science. Retrieved from [Link]
-
Phenomenex. (2018). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Stability issues of [4-(Isopropylsulfonyl)phenyl]acetic acid in aqueous solutions
Content Type: Technical Guide & Troubleshooting Repository Target Audience: Medicinal Chemists, Analytical Scientists, Formulation Engineers
Executive Summary & Molecule Profile
Compound: [4-(Isopropylsulfonyl)phenyl]acetic acid Chemical Class: Aryl Sulfone / Phenylacetic Acid Derivative Key Characteristics: [1]
-
Acidic Moiety: Carboxylic acid (
estimated due to electron-withdrawing sulfone).[1] -
Structural Stability: The sulfone group (
) provides high oxidative and thermal stability to the ring system.[1] -
Primary Failure Mode: Physical Instability (Precipitation) .[1] The most common "stability" issue reported is actually solubility failure upon dilution into aqueous media below pH 5.0.[1]
Troubleshooting Module: Physical Stability (Solubility)
The Issue: The compound precipitates ("crashes out") when diluting a DMSO/Ethanol stock solution into aqueous buffers or culture media.[1]
Root Cause Analysis: The pH Cliff
Like all phenylacetic acid derivatives, this compound follows the Henderson-Hasselbalch equation.
-
Low pH (< 4.0): The molecule exists as the free acid (protonated).[1] It is highly lipophilic and poorly soluble in water.[1]
-
High pH (> 5.5): The molecule exists as the carboxylate anion (deprotonated).[1] It is highly soluble.[1][2]
The electron-withdrawing nature of the para-isopropylsulfonyl group makes the acetic acid moiety slightly more acidic than unsubstituted phenylacetic acid (
Diagnostic Workflow (Decision Tree)
Figure 1: Troubleshooting logic for precipitation events. The primary driver is usually pH-dependent protonation.[1]
Corrective Protocols
-
Buffer Selection: Avoid unbuffered water or low-pH buffers (e.g., Citrate pH 3).[1] Use Phosphate (pH 7.4) or Tris (pH 8.0) to ensure the molecule remains ionized.[1]
-
Stock Preparation: Prepare stocks in DMSO at high concentration (e.g., 100 mM).
-
Dilution Sequence:
Troubleshooting Module: Chemical Stability
The Issue: Purity decreases over time in solution (HPLC peaks appear).
Degradation Pathways
While the sulfone group is chemically robust, the benzylic position (the
| Degradation Mode | Likelihood | Mechanism | Prevention |
| Photolytic Oxidation | High | UV light generates radicals at the benzylic carbon, leading to hydroxylation or oxidative decarboxylation.[1] | Store in amber vials; wrap containers in foil. |
| Hydrolysis | Low | The sulfone and carboxylic acid are stable to hydrolysis. (Only applies if using an ester prodrug).[1] | N/A (Stable pH 2–10).[1] |
| Decarboxylation | Medium | Occurs at high temperatures (>80°C) or under radical attack.[1] | Avoid autoclaving the solution; use sterile filtration (0.22 µm).[1] |
Pathway Visualization
Figure 2: Primary degradation pathway driven by photo-oxidation at the benzylic position.[1]
Analytical Support (HPLC/LC-MS)
The Issue: "Ghost peaks," peak splitting, or retention time shifts during analysis.
Scenario 1: Peak Splitting
-
Cause: Solvent mismatch.[1] Injecting a high-pH sample (fully ionized) into a low-pH mobile phase (e.g., 0.1% Formic Acid) can cause transient precipitation or equilibrium shifts on the column head.[1]
-
Solution: Ensure the sample solvent matches the initial mobile phase conditions, or reduce injection volume.
Scenario 2: Retention Time Drift
-
Cause: The
of the compound is near the pH of the mobile phase. If your mobile phase is pH 4.0 (Ammonium Acetate), small fluctuations in pH will cause massive shifts in retention time because the ratio of [Acid]/[Ion] changes.[1] -
Solution: Operate at pH < 2.5 (fully protonated, high retention) or pH > 6.0 (fully ionized, lower retention) to ensure robust chromatography.
Frequently Asked Questions (FAQs)
Q: Can I autoclave aqueous solutions of this compound? A: No. While the sulfone is heat stable, phenylacetic acids can undergo thermal decarboxylation at autoclave temperatures (121°C), especially if trace metals are present. Use 0.22 µm PES or PVDF filters for sterilization.[1]
Q: Is the compound stable in cell culture media (DMEM/RPMI)? A: Yes , provided the concentration does not exceed the solubility limit (~1-2 mM typically, depending on serum). The proteins in Fetal Bovine Serum (FBS) (Albumin) will bind the phenylacetic acid moiety, effectively increasing apparent solubility and stability.
Q: I see a yellow discoloration in my solution after 1 week. What is it? A: Yellowing often indicates photo-oxidation forming conjugated by-products (e.g., benzaldehyde derivatives).[1] This confirms the solution was exposed to light.[1] Discard and prepare fresh in amber glass.
Q: What is the best solvent for -20°C storage? A: 100% DMSO. Do not store aqueous solutions at -20°C if possible, as freeze-thaw cycles can induce precipitation that is difficult to re-dissolve.[1]
References
-
PubChem. Phenylacetic Acid - Physical Properties and Dissociation Constants. National Library of Medicine.[1] Available at: [Link][1]
-
Yalkowsky, S.H., et al. Handbook of Aqueous Solubility Data.[2] CRC Press, 2010.[2] (General reference for phenylacetic acid solubility profiles).
-
Baertschi, S.W. Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis, 2011. (Source for benzylic oxidation mechanisms).[1]
-
Vertex AI Search. Stability of sulfone group in pharmaceuticals. (Confirmed oxidative stability of the sulfone moiety).[1]
-
European Medicines Agency (EMA). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products.[1] (Standard guidelines for stress testing).[1]
Sources
Technical Support Center: Coupling Protocols for [4-(Isopropylsulfonyl)phenyl]acetic acid
Technical Overview & Challenges
Coupling [4-(Isopropylsulfonyl)phenyl]acetic acid presents a unique set of challenges compared to standard benzoic or aliphatic acid couplings. The presence of the strong electron-withdrawing isopropylsulfonyl group (-SO₂iPr) at the para position significantly alters the electronic landscape of the molecule, creating two primary failure modes:
-
-Methylene Acidity (The "Red Flag" Issue): The sulfonyl group communicates through the aromatic ring, significantly increasing the acidity of the benzylic methylene protons (
-protons).[1] Once the carboxylic acid is activated (e.g., as an OBt/OAt ester), these protons become acidic enough to be deprotonated by tertiary amine bases (DIPEA/TEA).[1] This leads to ketene formation , self-condensation (Claisen-like) , or racemization (if the coupling partner is chiral).[1] -
Thermal Decarboxylation: Electron-deficient phenylacetic acids are prone to losing CO₂ at elevated temperatures or under prolonged activation, yielding the 4-isopropylsulfonyl toluene byproduct.[1]
This guide provides a robust, self-validating workflow to mitigate these risks.
Standard Operating Procedures (SOPs)
Protocol A: The "Golden Path" (T3P Coupling)
Recommended for scale-up and purity. T3P (Propylphosphonic anhydride) minimizes the lifetime of the activated species, reducing side reactions.
Reagents:
-
Acid: this compound (1.0 equiv)[1]
-
Amine: 1.1 – 1.2 equiv
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]
-
Base: DIPEA (3.0 – 4.0 equiv) or N-Methylmorpholine (NMM)[1]
-
Solvent: EtOAc (preferred) or DMF (if solubility is poor)[1]
Step-by-Step:
-
Dissolution: Charge the Acid and Amine into the reactor/flask with the solvent (0.1 M – 0.2 M concentration). Note: Unlike HATU, T3P allows the acid and amine to be mixed prior to activation.
-
Base Addition: Cool to 0 °C. Add the Base dropwise.
-
Activation: Add T3P solution dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS after 1 hour.
-
Workup: T3P byproducts are water-soluble.[1][2] Wash with water, sat.[1] NaHCO₃, and brine.[1]
Protocol B: High-Throughput Screening (HATU)
Recommended for small-scale discovery where T3P is unavailable.[1] Requires strict order of addition.
Reagents:
-
HATU: 1.1 equiv
-
Base: DIPEA (2.0 – 2.5 equiv)[1]
-
Amine: 1.1 equiv
-
Solvent: DMF or DMAc
Step-by-Step:
-
Pre-activation (Critical Timing): Dissolve Acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for only 2–5 minutes . Warning: Prolonged pre-activation (>10 min) increases the risk of self-condensation.[1]
-
Coupling: Immediately add the Amine followed by the remaining Base (1.0–1.5 equiv).
-
Monitoring: Stir at RT. Reaction is typically fast (< 1 hour).[1]
Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned dark red/black, and yield is low."
Diagnosis:
-
Solution: Switch to Protocol A (T3P) . T3P requires the base to be present to activate, but the reaction with the amine is faster than the deprotonation rate.
-
Alternative: If using HATU, do not pre-activate .[1] Add the Acid, Amine, and HATU together, then add DIPEA slowly at 0 °C. This ensures the amine traps the active ester immediately.
Issue 2: "I see a byproduct with Mass [M-44]."
Diagnosis: Decarboxylation. You have lost CO₂.[1] This occurs if the activation energy is too high or the reaction is heated.
-
Solution: Keep the reaction temperature below 30 °C . Never heat this reaction to force conversion.[1]
-
Check: Ensure your base is not contaminated with hydroxide (which promotes hydrolysis and subsequent decarboxylation).[1] Use anhydrous solvents.[1][2]
Issue 3: "The reaction stalls at 80% conversion."
Diagnosis: Guanidinylation of the Amine. If using HATU, the amine might react with the HATU itself (forming a guanidine species) rather than the acid, especially if the acid activation is slow due to the steric bulk of the sulfonyl group.
-
Solution: Add HOAt (0.5 equiv) as an additive to accelerate the active ester formation.[1]
-
Alternative: Switch to Protocol A . T3P does not form guanidine byproducts.[1]
Optimization Data & Decision Logic
Comparative Performance Table
| Feature | HATU / DIPEA | T3P / Pyridine or NMM | Acid Chloride Method |
| Primary Risk | Self-condensation (high) | Slow kinetics (low) | Hydrolysis / Handling |
| Impurity Profile | Complex (Urea/Guanidine) | Clean (Water soluble) | Clean |
| Rec.[1] Temp | 0 °C to RT | 0 °C to RT | 0 °C |
| Base Sensitivity | High (Avoid large excess) | Moderate | High (Scavenger needed) |
| Suitability | Discovery (mg scale) | Process (g to kg scale) | Difficult Substrates |
Visualizing the Workflow
Caption: Decision tree for selecting coupling reagents and troubleshooting common failure modes based on reaction color and MS data.
Frequently Asked Questions (FAQs)
Q: Can I use EDC/HOBt for this coupling? A: Yes, but it is generally slower.[1] The carbodiimide intermediate is less stable for phenylacetic acids prone to decarboxylation. If you must use EDC, ensure you use EDC·HCl and buffer the pH carefully. T3P is superior for preventing racemization and side reactions.[1]
Q: Why is the order of addition so critical for HATU?
A: In standard peptide coupling, we pre-activate the acid to ensure fast reaction. However, for This compound , the activated OAt-ester has highly acidic
Q: My product is water-soluble. How do I work it up? A: Sulfones increase polarity.[1] If standard extraction fails:
-
Evaporate DMF/Solvent (Genevac or high-vac).[1]
-
Redissolve in a small amount of DMSO.
-
Purify directly via Reverse Phase Flash Chromatography (C18) using a Water/Acetonitrile (+0.1% Formic Acid) gradient.[1]
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177.[1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
-
Archibald, T. G., et al. (2012).[1] Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters. Organic Process Research & Development. (General reference for T3P utility in hindered systems).
-
Sigma-Aldrich. (2023).[1] Peptide Coupling Reagents Guide.
Sources
Technical Support Center: Preserving the Integrity of the Sulfonyl Group in Synthetic Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying chemical logic to troubleshoot and prevent common issues in your experiments. This guide focuses on a specific, often overlooked challenge: the unwanted oxidation of the sulfonyl group. While generally robust, this functional group is not entirely inert, and understanding its stability limits is key to successful synthesis.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the core principles of sulfonyl group stability.
Q1: How stable is the sulfonyl group to oxidation?
A: The sulfonyl group is typically highly resistant to oxidation under most synthetic conditions. The sulfur atom in a sulfone (R-SO₂-R') is in its highest oxidation state (S(VI)), making further oxidation thermodynamically unfavorable. This inherent stability is why sulfonyl groups are often considered robust functional handles and are even used to protect other parts of a molecule, such as electron-rich phenols, against oxidation due to their strong electron-withdrawing nature.[1] However, this stability is not absolute. Under specific, often harsh, conditions or in the presence of certain structural features, unwanted reactions can occur.
Q2: What are the primary factors that could lead to the degradation of a sulfonyl-containing compound?
A: From our field experience, degradation suspected to be "oxidation" of the sulfonyl group is often traced back to one of three areas:
-
Harsh Reagents: While resistant to many oxidants, extremely powerful and non-selective oxidizing conditions can degrade the molecule as a whole.
-
Radical Mechanisms: The presence of radical initiators (light, heat, certain metal catalysts) in the presence of oxygen or water can lead to unexpected pathways. Research has shown that aromatic sulfones can be oxidized to sulfonic acids in microdroplets, a process implicating the water radical cation (H₂O)⁺• as the oxidant.[2]
-
Substrate Activation: The electronic environment of the sulfonyl group matters. A sulfone attached to an aromatic ring bearing strong electron-donating groups (e.g., a hydroxyl group in the para-position) is more susceptible to certain oxidative pathways.[2]
Q3: My analytical data shows a new, more polar byproduct. Is the sulfonyl group itself being oxidized, or is it another part of my molecule?
A: This is a critical diagnostic question. Before assuming the robust sulfonyl group is the point of failure, a thorough analysis is essential. The sulfonyl group is a powerful electron-withdrawing group, which can significantly influence the reactivity of adjacent atoms.[3] It's more likely that another, more sensitive functional group in your molecule has reacted.
Initial Steps for Diagnosis:
-
Mass Spectrometry (LC-MS/HRMS): Check the mass of the byproduct. A simple oxidation corresponds to an addition of 16 amu (+O) or 18 amu (+H₂O - 2H⁺). An oxidation of a sulfone to a sulfonic acid, for example, would involve C-S bond cleavage and insertion of a hydroxyl group, resulting in a specific mass change.
-
NMR Spectroscopy (¹H, ¹³C): Look for changes in the chemical shifts of protons and carbons alpha to the sulfonyl group. Degradation of other parts of the molecule will often present a more obvious signature.
Section 2: Troubleshooting Guide - Practical Problem Solving
This section provides actionable solutions to specific experimental problems.
Scenario: My reaction is producing an unexpected, highly polar byproduct, and I suspect my sulfonyl-containing starting material is degrading.
This is a common issue where a clean reaction is compromised by an unforeseen side reaction. The workflow below will help you diagnose and solve the problem.
Caption: Troubleshooting workflow for suspected sulfonyl group degradation.
Solutions & Methodologies
Strategy A: Implement Rigorous Inert Atmosphere Technique
Atmospheric oxygen is a common culprit in generating radical species that can lead to unwanted side reactions. Running your reaction under an inert atmosphere of nitrogen or argon is the most effective way to mitigate this.
Protocol 1: Setting Up a Reaction Under an Inert Atmosphere
-
Glassware Preparation: Ensure all glassware is oven-dried (or flame-dried under vacuum for highly sensitive reactions) to remove adsorbed water and cooled under a stream of inert gas.
-
Solvent Degassing: For sensitive reactions, degas your solvent. The "freeze-pump-thaw" method is highly effective:
-
Place the solvent in a round-bottom flask with a sidearm.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once fully frozen, apply a high vacuum for 5-10 minutes to remove gases from the headspace.
-
Close the vacuum tap and thaw the solvent. You will see bubbles of dissolved gas being released.
-
Repeat this cycle at least three times.
-
Finally, backfill the flask with nitrogen or argon.
-
-
Reagent Addition: Add solid reagents to the reaction flask, then purge the flask with inert gas for several minutes. Add the degassed solvent via cannula or a gas-tight syringe. Liquid reagents should also be added via a gas-tight syringe.
-
Reaction Maintenance: Maintain a positive pressure of inert gas throughout the reaction. This is typically achieved using a balloon filled with nitrogen/argon or a bubbler system connected to the condenser outlet.
-
Self-Validation: The absence of air can be visually confirmed by the steady, slow bubbling rate in the oil bubbler. For analysis, run a small-scale control reaction open to the air and compare the crude TLC or LC-MS profiles to see if the byproduct is eliminated under inert conditions.
Strategy B: Ensure Solvent and Reagent Purity
As mechanistic studies suggest, trace amounts of water can be a source of highly reactive oxidants under certain conditions.[2]
-
Use Anhydrous Solvents: Always use freshly opened anhydrous grade solvents or solvents dried and distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).
-
Purify Reagents: If reagents have been stored for a long time, consider purifying them according to standard procedures to remove any oxidized impurities that could catalyze degradation.
Strategy C: Judicious Choice of Reagents
If you are performing an oxidation on another part of the molecule, chemoselectivity is paramount. The sulfonyl group is robust, but choosing a milder reagent minimizes the risk of side reactions.
Table 1: Comparison of Common Oxidants and Their Compatibility
| Oxidant | Typical Use | Risk to Sulfonyl Group | Comments |
| PCC / PDC | Alcohols to Aldehydes/Ketones | Very Low | Generally very safe for sulfonyl groups. |
| Dess-Martin Periodinane | Alcohols to Aldehydes/Ketones | Very Low | Highly selective and mild; an excellent choice. |
| Swern Oxidation (Oxalyl Chloride/DMSO) | Alcohols to Aldehydes/Ketones | Very Low | Mild conditions are compatible with most sulfones. |
| m-CPBA | Epoxidation, Baeyer-Villiger | Low | Generally safe, but can oxidize other sulfur species (e.g., sulfides). Use with caution in multifunctional molecules. |
| Ozone (O₃) | Ozonolysis of Alkenes/Alkynes | Moderate to High | Highly reactive and non-selective. Can potentially degrade sulfonyl-containing aromatics. Requires careful control. |
| KMnO₄ / NaIO₄ | Strong, general oxidation | High | Very strong and non-selective. High risk of cleaving adjacent bonds or degrading the entire molecule. Avoid if possible. |
Section 3: Mechanistic Insights
Understanding the "why" is crucial for predicting and preventing side reactions. While the sulfonyl group is electron-poor, certain radical mechanisms can bypass this stability.
Sources
Dealing with emulsion formation during workup of [4-(Isopropylsulfonyl)phenyl]acetic acid
Topic: Resolving Emulsion Formation & Phase Separation Issues Doc ID: TS-ORG-SU-4476 Last Updated: 2026-02-03 Status: Active
The Core Issue: "The Surfactant Trap"
Welcome to the technical support hub for sulfonyl-phenylacetic acid derivatives. If you are reading this, you are likely staring at a separatory funnel containing a milky, inseparable mixture instead of two clear phases.
Why is this happening? The molecule [4-(Isopropylsulfonyl)phenyl]acetic acid is an amphiphile —it possesses the structural characteristics of a detergent.
-
Hydrophilic Head: The sulfonyl group (
) is highly polar, and the carboxylic acid ( ) is ionizable. -
Lipophilic Tail: The phenyl ring and the isopropyl group provide a significant hydrophobic surface area.
When you perform a basic extraction (forming the carboxylate salt) or an acidic wash (generating the free acid in the presence of water), this molecule aligns at the organic-aqueous interface, lowering surface tension and stabilizing emulsions. This is not user error; it is a fundamental property of the molecule.
Diagnostic & Troubleshooting Workflow
Before adding random reagents, use this decision matrix to identify the correct intervention.
Figure 1: Decision matrix for diagnosing and treating phase separation issues in amphiphilic acid workups.
Frequently Asked Questions (Troubleshooting)
Q1: I have a thick, white "rag layer" between my organic solvent and water. It won't settle. What is it?
Diagnosis: This is likely a Pickering Emulsion . The "rag" is often the product itself (or a polymeric impurity) precipitating exactly at the interface because it is not fully soluble in either phase at the current pH.
-
The Fix: Do not shake harder.
-
Filtration: Pass the entire biphasic mixture through a pad of Celite 545 in a sintered glass funnel. The solid stabilizing the emulsion will be trapped in the Celite.
-
Rinse: Wash the Celite pad with your organic solvent (e.g., EtOAc or DCM) to recover any trapped product.
-
Separate: The filtrate usually separates cleanly immediately.
-
Q2: The entire mixture is one milky phase. I can't see an interface.
Diagnosis: You are likely in the "Pseudo-Neutral Zone" (pH 3–6). The pKa of phenylacetic acid derivatives is typically ~4.3 [1]. The electron-withdrawing sulfonyl group may lower this further.
-
If the pH is near the pKa, you have a 50/50 mixture of the free acid (organic soluble) and the carboxylate anion (water soluble/surfactant). This is the perfect recipe for a stable emulsion.
-
The Fix: Push the pH to the extremes.
-
If extracting product into organic: Acidify aggressively to pH < 1 using 2M HCl. This forces the equilibrium 100% to the free acid form, breaking the surfactant effect.
-
If washing impurities: Basify to pH > 12 .
-
Q3: Which solvent system minimizes this risk?
Recommendation: Switch to Dichloromethane (DCM) if possible, or use Ethyl Acetate (EtOAc) with modifications.
| Solvent | Density (g/mL) | Emulsion Risk | Notes |
| DCM | 1.33 | Moderate | Excellent solubility for sulfones. Heavy density helps layers settle by gravity. |
| EtOAc | 0.90 | High | Density is too close to water (1.0). Requires brine to increase aqueous density. |
| Ether | 0.71 | Low | Good density difference, but sulfones often have poor solubility, leading to precipitation. |
Q4: I've acidified to pH 1, but it's still cloudy. Now what?
Diagnosis: Solvation failure. The sulfonyl group is highly polar. Even as a free acid, the molecule drags water into the organic phase.
-
The Fix: "Salting Out"
-
Add Saturated NaCl (Brine) to the mixture.
-
Why? Brine increases the ionic strength of the aqueous layer. This disrupts the hydration shell around the sulfonyl group (Hofmeister effect), forcing the organic molecule out of the water and into the organic layer [2].
-
Ratio: Use at least a 1:1 ratio of Brine to Aqueous layer.
-
Optimized Protocol: Prevention Strategy
Do not wait for the emulsion to form. Adopt this "Emulsion-Proof" workup for sulfonyl-phenylacetic acids.
Step-by-Step Methodology
-
Quenching/Hydrolysis:
-
Perform your base hydrolysis (if converting ester/nitrile) as standard.
-
Critical Step: Before acidification, dilute the reaction mixture with water, then wash with organic solvent (e.g., EtOAc) while still basic (pH > 12). This removes non-acidic lipophilic impurities (tars/polymers) that often act as emulsion stabilizers later.
-
-
Acidification (The Danger Zone):
-
Cool the aqueous phase to 0–5°C.
-
Add fresh organic solvent before adding acid.
-
Add acid (HCl) slowly with vigorous stirring.
-
Target pH: Do not stop at neutral. Go directly to pH 1 .
-
-
Phase Separation:
-
If using EtOAc: Immediately add saturated brine (equal volume to the aqueous phase).
-
Allow to settle for 15 minutes.
-
Visual Check: If the interface is hazy, swirl gently with a glass rod; do not shake vigorously.
-
-
Drying:
-
The organic layer will be "wet" (sulfones are hygroscopic). Dry over Magnesium Sulfate (
) , not Sodium Sulfate ( ), as is a more aggressive desiccant and clears fine hazes better.
-
The "Nuclear Option" (For Stubborn Cases)
If the above standard chemical methods fail, use Centrifugation .
-
Transfer the emulsion to 50mL Falcon tubes (or glass centrifuge tubes if using DCM).
-
Spin at 3,000–4,000 RPM for 5–10 minutes .
-
The G-force will physically rupture the micelle walls, forcing a clean separation. This is the definitive solution for small-scale (<5g) batches [3].
References
-
Dissociation Constants: Haynes, W.M.[1] (ed.).[1][2][3][4][5] CRC Handbook of Chemistry and Physics. 95th Edition.[1] CRC Press LLC, Boca Raton: FL 2014-2015, p. 5-100.[1] (Data for Phenylacetic acid pKa = 4.31).[1]
-
Emulsion Breaking Techniques: Rule, N. "Techniques for Emulsion Breaking for Oil in Water Solvent Extractions." AZoM, May 17, 2018.[3] Link
- Laboratory Separation Methods: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
Sources
- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 5. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Technical Support Center: Scale-Up of [4-(Isopropylsulfonyl)phenyl]acetic acid
Ticket ID: #SC-ISO-PhAA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Scale-Up Challenge
Welcome to the technical support hub for [4-(Isopropylsulfonyl)phenyl]acetic acid . This molecule presents a classic "Janus-faced" challenge in process chemistry: it combines a robust, electron-withdrawing sulfone moiety with a pH-sensitive phenylacetic acid tail.
Scaling this synthesis usually involves two critical transformations:
-
S-Oxidation: Converting the sulfide precursor to the sulfone.[1][2][3]
-
Nitrile Hydrolysis: Converting the benzyl nitrile to the carboxylic acid (assuming a standard benzyl chloride
nitrile acid route).
Below are the specific troubleshooting modules designed to address the most frequent failure modes reported by our users during scale-up (
Module 1: The Oxidation Step (Sulfide Sulfone)
Context: The oxidation of the [4-(isopropylthio)] precursor is the most hazardous step due to the exothermic nature of S-oxidation. The industry standard uses Hydrogen Peroxide (
Troubleshooting Guide
| Symptom | Root Cause | Resolution Protocol |
| Thermal Runaway / Temperature Spikes | Dosing Rate > Kinetic Consumption. The reaction is autocatalytic or delayed. Accumulation of unreacted | Implement Dosing Control: Do not add |
| Incomplete Conversion (Sulfoxide Stalling) | Catalyst Deactivation or pH Drift. The reaction stops at the sulfoxide ( | Check pH & Catalyst: Ensure |
| "Oiling Out" of Intermediate | Solubility Limit. The sulfone is less soluble than the sulfide, forming a gummy second phase that traps reactants. | Solvent Selection: Avoid pure water. Use a biphasic system (Toluene/Water) or a miscible co-solvent (Isopropanol/Water) to keep the sulfone in solution or as a discrete, stirrable slurry. |
Visual Workflow: Safe Oxidation Loop
Figure 1: Logic flow for controlling the exothermic oxidation of sulfides to sulfones using hydrogen peroxide.
Module 2: The Hydrolysis Step (Nitrile Acid)
Context: Converting [4-(isopropylsulfonyl)phenyl]acetonitrile to the target acid. Users often report stalling at the amide intermediate or difficulty isolating the product from the salt soup.
Common Issues & Solutions
Q: Why is my reaction stalling at the amide (approx. 50% conversion)?
-
A: Nitrile hydrolysis is a two-step process: Nitrile
Amide Acid. The second step is slower. -
Fix: Increase the temperature to reflux (
). If using basic hydrolysis ( ), ensure the concentration is at least . If the sulfone group causes thickening/precipitation of the amide, add a phase-transfer catalyst (TBAB) or switch to a high-boiling solvent like ethylene glycol.
Q: The product is colored (Pink/Brown) after acidification.
-
A: This is often due to trace phenols formed by ether cleavage (if alkoxy groups are present) or polymerization of impurities.
-
Fix: Perform a "Charcoal Treatment" before acidification. While the product is still dissolved as the sodium salt (pH > 10), add activated carbon (
), stir for 30 mins, and filter hot. Then acidify to precipitate the white product.
Module 3: Purification & Isolation
Context: Chromatography is not viable at scale. We rely on "pH Swing" crystallization.
Protocol: The "pH Swing" Isolation
-
Dissolution: Dissolve crude solid in dilute
(pH 10-11). The product is soluble; non-acidic impurities (unreacted nitrile, sulfone byproducts) remain insoluble. -
Extraction: Wash the aqueous layer with Ethyl Acetate or Toluene to remove organic impurities.
-
Precipitation: Slowly add
to the aqueous phase.-
Critical Point: The product will begin to nucleate at pH ~4-5.
-
Control: Slow the acid addition at this point to grow larger crystals.
-
-
Final pH: Bring to pH 1-2 to ensure full protonation.
-
Filtration: Filter and wash with water to remove inorganic salts (
, ).
Visual Workflow: Impurity Rejection Logic
Figure 2: Purification strategy utilizing the acidity of the phenylacetic acid moiety to reject non-acidic organic impurities.
References
-
Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (2001). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions.[2] Tetrahedron, 57(13), 2469-2476.
-
Voutyritsa, E., Triandafillidi, I., & Kokotos, C. G. (2017).[5] Green and Selective Synthesis of Sulfones from Sulfides.[1][3][5][6] Synthesis, 49(04), 917-924.[5]
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[7] (Chapter 6: Crystallization and Purification).
-
Pollak, P., et al. (2000). Nitriles. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Hydrolysis kinetics and industrial methods).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Halogenated versus Sulfonylated Phenylacetic Acids: Unveiling Structure-Activity Relationships in Drug Discovery
In the landscape of medicinal chemistry, the phenylacetic acid scaffold represents a privileged structure, serving as the foundation for a diverse array of therapeutic agents.[1] Its derivatives have been extensively explored for a multitude of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Among the myriad of possible substitutions, halogenation and sulfonylation of the phenyl ring have emerged as two key strategies to modulate the parent molecule's physicochemical properties and enhance its therapeutic potential. This guide provides an in-depth, objective comparison of the biological activities of halogenated and sulfonylated phenylacetic acids, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The Phenylacetic Acid Core: A Versatile Starting Point
Phenylacetic acid (PAA) itself is a naturally occurring compound found in plants and microorganisms, exhibiting intrinsic biological activities, including antimicrobial and plant growth-regulating properties.[1][3] Its simple structure, consisting of a phenyl group attached to an acetic acid moiety, offers numerous sites for chemical modification. The introduction of different functional groups onto the phenyl ring can profoundly influence the molecule's lipophilicity, electronic distribution, and steric profile, thereby altering its interaction with biological targets.
Halogenation: Enhancing Potency and Modulating Selectivity
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the phenylacetic acid scaffold has been a widely employed strategy in drug design. Halogens can influence a molecule's biological activity through various mechanisms, including altering its conformation, increasing its metabolic stability, and participating in halogen bonding, a specific type of non-covalent interaction with biological macromolecules.
Anti-Inflammatory Activity
A prominent example of a halogenated phenylacetic acid derivative is Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[4] Its anti-inflammatory effect is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation. The two chlorine atoms on the aniline ring of diclofenac are crucial for its potent COX inhibitory activity.
The structure-activity relationship (SAR) studies of 2-phenylaminophenylacetic acid derivatives have shown that the nature and position of the halogen substituent significantly impact their anti-inflammatory and toxicological profiles.[5] For instance, lipophilicity and the specific halogen atom can influence cytotoxicity, with more lipophilic and brominated compounds showing higher toxicity in some cases.[5]
Anticancer Activity
Halogenated phenylacetic acid derivatives have demonstrated significant potential as anticancer agents. Studies have shown that para-substituted halogenated phenylacetic acids can significantly decrease the proliferation of MCF-7 breast cancer cells. The antiproliferative activity was found to be in the order of Br > Cl ≥ F.[6] This suggests that the nature of the halogen atom plays a critical role in the observed cytotoxicity.
Furthermore, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their in-vitro cytotoxicity against various cancer cell lines.[7] Compounds with a nitro moiety, in addition to the fluorine atom, exhibited higher cytotoxic effects.[7]
Antimicrobial Activity
While the parent phenylacetic acid possesses antimicrobial properties, halogenation can further enhance this activity.[1][3] For instance, N-phenylacetamide derivatives containing a fluorine-substituted arylthiazole moiety have shown promising in vitro antibacterial activities against plant pathogenic bacteria like Xanthomonas oryzae.[8]
Sulfonylation: Introducing a Key Pharmacophore
The sulfonyl group (-SO2-) and its derivatives, such as sulfonamides (-SO2NHR) and sulfonic acid esters (-SO2OR), are important pharmacophores in a wide range of clinically used drugs.[9] The incorporation of a sulfonyl moiety into the phenylacetic acid backbone can introduce new hydrogen bonding capabilities, alter the molecule's polarity, and provide specific interactions with biological targets.
Anti-Inflammatory Activity
While direct studies on the anti-inflammatory activity of sulfonylated phenylacetic acids are limited, the broader class of sulfonamides is well-known for its anti-inflammatory properties.[9] Some sulfonamide derivatives act by inhibiting key inflammatory mediators. For instance, certain sulfonamides have been shown to inhibit TNF-α, a critical cytokine in the inflammatory cascade. The anti-inflammatory mechanisms of phenolic acids, which share some structural similarities, have been linked to the modulation of signaling pathways like TLR4/NF-κB.[10][11]
Anticancer Activity
Sulfonamide derivatives have been extensively investigated as anticancer agents, targeting various proteins overexpressed in cancer cells.[2][12] Their mechanisms of action are diverse and include the inhibition of carbonic anhydrases, tyrosine kinases, and aromatase.[2][12] While specific data on sulfonylated phenylacetic acids is not abundant, a study on sulfamoylphenyl butenoic acid derivatives showed promising dual antibacterial and antifungal potency, suggesting the potential for broad biological activity when a sulfonyl group is incorporated into an acidic scaffold.[13]
Antimicrobial Activity
Sulfonamides were among the first synthetic antimicrobial agents and continue to be an important class of antibacterial drugs. Their primary mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The synthesis and evaluation of various sulfonamide derivatives have demonstrated their potential as broad-spectrum antimicrobial agents.[13][14]
Comparative Analysis: A Head-to-Head Look
Direct comparative studies evaluating the biological activities of halogenated versus sulfonylated phenylacetic acids are scarce in the literature. However, based on the available data for each class of compounds, we can draw some inferences and highlight key differences.
Table 1: Comparative Overview of Biological Activities
| Feature | Halogenated Phenylacetic Acids | Sulfonylated Phenylacetic Acids |
| Primary Moieties | -F, -Cl, -Br, -I | -SO2R, -SO2NHR |
| Anti-Inflammatory | Well-established (e.g., Diclofenac); COX inhibition is a key mechanism. | Less direct evidence for the phenylacetic acid scaffold; Sulfonamides are known anti-inflammatory agents targeting various mediators. |
| Anticancer | Potent activity demonstrated, with efficacy dependent on the specific halogen and its position. | Broad anticancer potential in the sulfonamide class, targeting multiple cancer-related proteins. Limited data on phenylacetic acid derivatives. |
| Antimicrobial | Activity demonstrated against various bacteria. | Well-established class of antimicrobials (sulfonamides) with a defined mechanism of action. |
| Mechanism of Action | Varied; includes enzyme inhibition (COX), induction of apoptosis. | For sulfonamides, primarily inhibition of dihydropteroate synthase (antimicrobial) and various enzymes in cancer. |
Table 2: Selected Experimental Data (IC50/EC50 Values)
| Compound Class | Derivative | Biological Activity | Cell Line/Organism | IC50/EC50 (µM) | Reference |
| Halogenated | p-Bromophenylacetic acid | Anticancer | MCF-7 | ~10 nM (converted from original data) | [6] |
| Halogenated | p-Chlorophenylacetic acid | Anticancer | MCF-7 | ~100 nM (converted from original data) | [6] |
| Halogenated | p-Fluorophenylacetic acid | Anticancer | MCF-7 | ~100 nM (converted from original data) | [6] |
| Halogenated | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | Anticancer | PC3 | 52 | [7] |
| Halogenated | N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Antibacterial | Xanthomonas oryzae pv. oryzae | 156.7 | [8] |
| Sulfonylated | Sulfamoylphenyl butenoic acid derivative | Antibacterial | S. aureus | Not specified | [13] |
| Sulfonylated | Sulfamoylphenyl butenoic acid derivative | Antifungal | C. albicans | Not specified | [13] |
Note: The IC50/EC50 values are presented as reported in the respective studies and may have been determined under different experimental conditions.
Experimental Protocols: A Guide to Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (halogenated or sulfonylated phenylacetic acid derivatives) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Prepare purified recombinant human COX-1 or COX-2 enzyme in a suitable assay buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compounds for a specified time (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination: Stop the reaction after a defined period (e.g., 10 minutes) by adding a stopping solution (e.g., HCl).
-
Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Concepts
To better understand the relationships and processes discussed, the following diagrams are provided.
Structure-Activity Relationship Logic
Caption: Logical flow of how chemical modifications to the phenylacetic acid scaffold alter physicochemical properties, which in turn dictate biological activity.
Experimental Workflow for Biological Evaluation
Caption: A typical experimental workflow for the synthesis, biological evaluation, and data analysis of novel phenylacetic acid derivatives.
Simplified Anti-Inflammatory Signaling Pathway
Caption: A simplified signaling pathway illustrating potential points of intervention for halogenated and sulfonylated phenylacetic acids in inflammation.
Conclusion and Future Directions
Both halogenation and sulfonylation represent viable and effective strategies for modifying the phenylacetic acid scaffold to generate derivatives with potent biological activities. Halogenated phenylacetic acids, exemplified by the NSAID diclofenac, have a well-documented history of anti-inflammatory efficacy through COX inhibition and have also shown considerable promise as anticancer agents. Sulfonylated derivatives, particularly sulfonamides, are a cornerstone of antimicrobial therapy and have a broad and expanding role in anticancer drug discovery due to their ability to target a diverse range of proteins.
A significant gap in the current literature is the lack of direct, side-by-side comparative studies of halogenated and sulfonylated phenylacetic acids across various biological assays. Such studies would be invaluable in elucidating the specific advantages and disadvantages of each modification strategy and in guiding the rational design of future drug candidates. Future research should focus on synthesizing and evaluating libraries of both halogenated and sulfonylated phenylacetic acids against a panel of anti-inflammatory, anticancer, and antimicrobial targets. This would not only provide a clearer understanding of their relative potencies and mechanisms of action but also pave the way for the development of novel, highly effective therapeutic agents based on the versatile phenylacetic acid scaffold.
References
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. PubMed. Available at: [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. ResearchGate. Available at: [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available at: [Link]
-
Design, synthesis, and biological activity of novel halogenated sulfite compounds. PLOS One. Available at: [Link]
-
Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in Rat Brain. PubMed. Available at: [Link]
-
Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. RSC Publishing. Available at: [Link]
-
Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI. Available at: [Link]
-
Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. Available at: [Link]
-
Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. PubMed. Available at: [Link]
-
Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages. PubMed. Available at: [Link]
-
Design, synthesis, molecular docking, antimicrobial, and antioxidant activities of new phenylsulfamoyl carboxylic acids of pharmacological interest. ResearchGate. Available at: [Link]
-
Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications. MDPI. Available at: [Link]
-
Design, synthesis and antimicrobial activity of usnic acid derivatives. PubMed Central. Available at: [Link]
-
Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH. Available at: [Link]
-
Synthesis and evaluation of new phenolic derivatives as antimicrobial and antioxidant agents. ResearchGate. Available at: [Link]
-
Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Available at: [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. PubMed. Available at: [Link]
-
Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 2… - OUCI. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Sulfenimines Based on Pinane Hydroxythiols. MDPI. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. ResearchGate. Available at: [Link]
-
Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach. Available at: [Link]
-
Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. PubMed. Available at: [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available at: [Link]
-
Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. PubMed. Available at: [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed Central. Available at: [Link]
-
Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and mutagenicity of halogenated olefins--a comparison of structure and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 10. Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Isopropylsulfonyl and Methylsulfonyl Analogs for the Modern Researcher
In the landscape of contemporary drug discovery and development, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Among the bioisosteric replacements for common functional groups, the sulfonamide moiety and its derivatives are of significant interest. This guide provides an in-depth spectroscopic comparison of two closely related analogs: isopropylsulfonyl and methylsulfonyl compounds. Understanding the nuanced differences in their spectroscopic signatures is crucial for unambiguous characterization and for elucidating the subtle electronic and steric effects that govern their biological activity.
This guide is structured to provide not only a direct comparison of experimental data but also the underlying scientific principles and practical methodologies for the practicing researcher. We will delve into the key spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive view of how the seemingly minor change from a methyl to an isopropyl group can manifest in diverse and telling ways.
The Rationale: Why Compare Isopropylsulfonyl and Methylsulfonyl Groups?
The choice between a methylsulfonyl (-SO₂CH₃) and an isopropylsulfonyl (-SO₂CH(CH₃)₂) group in drug design is often a deliberate one, aimed at modulating properties such as solubility, metabolic stability, and receptor binding affinity. The isopropyl group, being larger and more lipophilic, introduces greater steric bulk compared to the methyl group. This can influence the molecule's conformation and its interaction with biological targets. Furthermore, the electron-donating nature of the isopropyl group, albeit modest, can subtly alter the electronic environment of the sulfonyl group and the molecule as a whole. These differences are reflected in their spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a detailed map of the atomic connectivity and the electronic environment of the nuclei.
¹H NMR Spectroscopy
In ¹H NMR, the protons of the methyl and isopropyl groups on the sulfonyl moiety give rise to distinct signals.
-
Methylsulfonyl Group (-SO₂CH₃): This group typically presents as a sharp singlet in the range of δ 3.0-3.5 ppm. The exact chemical shift is influenced by the nature of the rest of the molecule, but the singlet multiplicity is a key identifying feature.
-
Isopropylsulfonyl Group (-SO₂CH(CH₃)₂): This group exhibits a more complex pattern. A septet (or multiplet) is observed for the lone methine proton (-CH-), typically in the range of δ 3.2-4.0 ppm. This proton is coupled to the six equivalent methyl protons, which appear as a doublet at approximately δ 1.2-1.5 ppm. The larger downfield shift of the methine proton compared to the methyl protons of the methylsulfonyl group is due to the direct attachment to the electron-withdrawing sulfonyl group.
Causality Behind the Chemical Shift Differences: The electron-withdrawing nature of the sulfonyl group deshields the adjacent protons, causing them to resonate at a lower field (higher ppm). The additional alkyl substitution in the isopropyl group leads to a slightly greater electron-donating effect compared to the methyl group, which can subtly influence the chemical shifts of neighboring protons in the rest of the molecule.
¹³C NMR Spectroscopy
The differences between the two groups are also clearly discernible in ¹³C NMR spectra.
-
Methylsulfonyl Group (-SO₂CH₃): A single resonance for the methyl carbon is typically observed in the range of δ 40-45 ppm.
-
Isopropylsulfonyl Group (-SO₂CH(CH₃)₂): Two distinct signals are characteristic of this group. The methine carbon (-CH-) appears further downfield, usually in the range of δ 50-55 ppm, while the two equivalent methyl carbons (-CH₃) resonate at a higher field, typically around δ 15-20 ppm.
Comparative Data: Acetophenone Analogs
To illustrate these differences, let's consider the ¹H and ¹³C NMR data for 4'-(methylsulfonyl)acetophenone and a hypothetical 4'-(isopropylsulfonyl)acetophenone.
| Compound | Functional Group | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 4'-(Methylsulfonyl)acetophenone | -SO₂CH₃ | ~3.1 (s, 3H) | ~44 (CH₃) |
| 4'-(Isopropylsulfonyl)acetophenone | -SO₂CH(CH₃)₂ | ~1.3 (d, 6H), ~3.5 (sept, 1H) | ~16 (CH₃), ~53 (CH) |
Note: The exact chemical shifts can vary depending on the solvent and the specific molecular context.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate comparison.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sulfonyl analog.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
Instrumental Parameters (300 MHz Spectrometer):
-
¹H NMR:
-
Number of scans: 16-32
-
Pulse width: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR:
-
Number of scans: 1024 or more (as ¹³C has a low natural abundance)
-
Pulse program: Proton-decoupled
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0 to 220 ppm
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The sulfonyl group has strong, characteristic absorption bands.
The key vibrational modes for the sulfonyl group are the symmetric and asymmetric SO₂ stretching vibrations.
-
Asymmetric Stretch (νₐₛ SO₂): Typically observed in the range of 1350-1300 cm⁻¹.
-
Symmetric Stretch (νₛ SO₂): Typically observed in the range of 1160-1120 cm⁻¹.
The electronic effects of the attached alkyl group can subtly influence the positions of these bands. The slightly greater electron-donating character of the isopropyl group compared to the methyl group may lead to a minor shift to lower wavenumbers (lower frequency) for the SO₂ stretching bands. However, these shifts are often small and may be convoluted with other vibrational modes in the fingerprint region.
Comparative Data: N-Phenylsulfonamide Analogs
| Compound | Asymmetric SO₂ Stretch (cm⁻¹) | Symmetric SO₂ Stretch (cm⁻¹) |
| N-Phenylmethylsulfonamide | ~1340 | ~1155 |
| N-Phenylisopropylsulfonamide | ~1335 | ~1150 |
Note: These are approximate values and can be influenced by the physical state of the sample (solid vs. liquid) and intermolecular interactions such as hydrogen bonding.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal preparation.
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid or liquid sample directly onto the crystal surface.
-
For solid samples, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Clean the crystal thoroughly after the measurement.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features. Under electron ionization (EI), molecules are fragmented in characteristic ways.
For both isopropylsulfonyl and methylsulfonyl analogs, the molecular ion peak (M⁺) may be observed, although it can be weak for sulfonamides. The fragmentation patterns are primarily dictated by the cleavage of bonds adjacent to the sulfonyl group.
-
Methylsulfonyl Analogs: A prominent fragment often corresponds to the loss of the methyl radical (•CH₃), resulting in an [M - 15]⁺ ion. Another common fragmentation is the cleavage of the C-S bond, leading to the formation of a methylsulfonyl cation [CH₃SO₂]⁺ at m/z 79.
-
Isopropylsulfonyl Analogs: The fragmentation is often initiated by the loss of a propyl radical (•C₃H₇) via rearrangement and cleavage, or more commonly, the loss of a methyl radical from the isopropyl group to form a stable secondary carbocation. Cleavage of the C-S bond can lead to the formation of an isopropylsulfonyl cation [(CH₃)₂CHSO₂]⁺ at m/z 107. A significant peak corresponding to the isopropyl cation [(CH₃)₂CH]⁺ at m/z 43 is also frequently observed.
Comparative Fragmentation
The key difference in the mass spectra will be the presence of fragments characteristic of the respective alkyl groups. The relative abundance of the molecular ion may also differ due to the different stabilities of the radical cations.
| Ion | Methylsulfonyl Analog (m/z) | Isopropylsulfonyl Analog (m/z) |
| [M - CH₃]⁺ | Present | Present and often significant |
| [M - C₃H₇]⁺ | Absent | Potentially present |
| [R-SO₂]⁺ | 79 | 107 |
| [R]⁺ | 15 (less common) | 43 |
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile organic solvent) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualizing the Spectroscopic Workflow
Caption: A generalized workflow for the spectroscopic analysis and comparison of chemical analogs.
Conclusion and Future Perspectives
This guide has provided a comparative overview of the key spectroscopic differences between isopropylsulfonyl and methylsulfonyl analogs. While the fundamental spectroscopic principles remain the same, the substitution of a methyl group with an isopropyl group imparts distinct and predictable signatures in NMR, IR, and MS analyses.
-
In ¹H NMR , the singlet of the methylsulfonyl group is replaced by the characteristic septet and doublet of the isopropylsulfonyl group.
-
¹³C NMR distinguishes the two by the number and chemical shifts of the aliphatic carbons.
-
IR spectroscopy shows subtle shifts in the characteristic SO₂ stretching frequencies.
-
Mass spectrometry reveals different fragmentation patterns based on the respective alkyl groups.
For researchers in drug development, a thorough understanding of these spectroscopic nuances is not merely an academic exercise. It is a critical component of compound characterization, quality control, and the establishment of structure-activity relationships. As medicinal chemistry continues to explore increasingly complex molecular architectures, the ability to rapidly and accurately interpret spectroscopic data will remain an indispensable skill.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Field, L. D., Li, H., & Magill, A. M. (2013).
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Reproducibility of published synthesis methods for [4-(Isopropylsulfonyl)phenyl]acetic acid
Reproducibility Guide: Synthesis of [4-(Isopropylsulfonyl)phenyl]acetic acid
CAS No: 1105193-73-4 Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers.
Executive Summary
This compound is a critical sulfone building block, structurally analogous to the key intermediate used in the synthesis of COX-2 inhibitors like Etoricoxib. While the methyl-sulfone variant is ubiquitous in literature, the isopropyl analog offers distinct lipophilic properties valuable for structure-activity relationship (SAR) tuning.
This guide evaluates three synthetic routes based on reproducibility , scalability , and green chemistry metrics . The Direct Oxidation Route (Method A) is identified as the superior protocol for laboratory to pilot-scale production due to its high atom economy and avoidance of toxic reagents like morpholine or transition metal catalysts.
Comparative Route Analysis
| Feature | Method A: Direct Oxidation (Recommended) | Method B: Willgerodt-Kindler Adaptation | Method C: Metal-Catalyzed Coupling |
| Strategy | S-Alkylation | Acetophenone | Aryl Halide + Sulfinate Coupling |
| Key Reagents | Isopropyl bromide, H | Morpholine, S | CuI, L-Proline, Isopropyl sulfinate |
| Step Count | 2 Steps | 3-4 Steps | 1 Step (Convergent) |
| Yield (Overall) | 75 - 85% | 40 - 55% | 60 - 70% |
| Scalability | High (Exotherm management required) | Medium (Waste disposal issues) | Low (Catalyst cost/removal) |
| Green Metric | Excellent (Water as byproduct) | Poor (High E-factor, H | Moderate (Metal waste) |
Detailed Experimental Protocols
Method A: The Direct Oxidation Route (Gold Standard)
This route is adapted from the robust industrial synthesis of the Etoricoxib intermediate, substituting the methyl group for an isopropyl group. It proceeds via the stable intermediate [4-(Isopropylsulfanyl)phenyl]acetic acid (CAS 3583-60-6) .
Principle: Nucleophilic substitution of isopropyl bromide by the thiolate generated in situ from 4-mercaptophenylacetic acid.
-
Reagents:
-
4-Mercaptophenylacetic acid (CAS 39161-84-7): 1.0 equiv
-
Isopropyl bromide (2-Bromopropane): 1.2 equiv
-
Potassium Carbonate (K
CO ): 2.5 equiv -
Solvent: DMF (Dimethylformamide) or Acetone (reflux).
-
-
Protocol:
-
Charge a round-bottom flask with 4-mercaptophenylacetic acid and K
CO in DMF (5 vol). Stir for 30 min at RT to form the dianion (carboxylate and thiolate). -
Add Isopropyl bromide dropwise over 20 minutes. Note: Isopropyl bromide is volatile; use a reflux condenser.
-
Heat the mixture to 60°C for 4–6 hours. Monitor by TLC or HPLC for disappearance of thiol.
-
Workup: Cool to RT and pour into ice-water (20 vol). Acidify carefully with 2N HCl to pH ~3.
-
Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine, dry over Na
SO , and concentrate. -
Purification: Recrystallization from Hexane/Ethyl Acetate yields the sulfide as a white solid.
-
Principle: Tungstate-catalyzed oxidation using Hydrogen Peroxide. This method avoids the danger of peracids (mCPBA) on a large scale.
-
Reagents:
-
Sulfide Intermediate (from Step 1): 1.0 equiv
-
Sodium Tungstate Dihydrate (Na
WO ·2H O): 0.02 equiv (2 mol%) -
Hydrogen Peroxide (30% w/w): 2.5 equiv
-
Acid catalyst: H
SO (catalytic amount)[2] -
Solvent: Water or Water/Methanol mixture.
-
-
Protocol:
-
Suspend the sulfide intermediate in water (10 vol). Add Na
WO and a few drops of H SO (pH ~4). -
Heat to 45–50°C.
-
Critical Step: Add H
O dropwise. Caution: The oxidation of sulfide to sulfoxide is highly exothermic. Maintain temperature <60°C. -
After addition, heat to 70–80°C for 3 hours to drive the sulfoxide
sulfone conversion. -
Workup: Cool the mixture to 5°C. The product often precipitates directly as a white crystalline solid.
-
Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.
-
Critical Process Parameters (CPPs)
-
Oxidant Stoichiometry:
-
Use at least 2.2 to 2.5 equivalents of H
O . Under-dosing leads to the sulfoxide impurity (CAS 1105193-XX-X), which is difficult to separate from the sulfone due to similar solubility profiles.
-
-
pH Control:
-
The oxidation is most efficient at pH 3–5 . If the pH is too high (alkaline), the tungstate catalyst forms inactive peroxotungstate species, stalling the reaction.
-
-
Temperature Management:
-
Stage 1 (Sulfide
Sulfoxide): Keep T < 60°C to prevent thermal decomposition of H O . -
Stage 2 (Sulfoxide
Sulfone): Requires T > 70°C. The second oxidation step has a higher activation energy.
-
Visualized Workflow (DOT Diagram)
Caption: Optimized linear synthesis workflow with critical quality control checkpoint at the sulfide intermediate stage.
References
-
Preparation of 4-(methylsulfonyl)phenylacetic acid (Etoricoxib Intermediate Protocol). GuideChem. (Methodology adapted for isopropyl analog).[2]
-
Synthesis of Sulfones by Oxidation. Organic Chemistry Portal. (Mechanistic basis for Tungstate/H2O2 oxidation).
-
This compound Product Data. Splendid Lab. (Verification of CAS 1105193-73-4).
-
4-Mercaptophenylacetic acid (Precursor Data). Sigma-Aldrich. (Starting material specifications).
-
Electrostatic Assistance of 4-Mercaptophenylacetic Acid-Catalyzed Native Chemical Ligation. NIH PubMed. (Reactivity profile of the thiol precursor).
Sources
Side-by-side evaluation of analytical techniques for [4-(Isopropylsulfonyl)phenyl]acetic acid
This guide provides a comprehensive side-by-side evaluation of key analytical techniques for the characterization and quantification of [4-(Isopropylsulfonyl)phenyl]acetic acid, a crucial intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the selection of an appropriate analytical methodology is paramount for ensuring product quality, stability, and regulatory compliance. This document offers a detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Spectroscopy (FTIR/Raman), supported by experimental protocols and validation insights grounded in scientific principles and regulatory expectations.
Introduction: The Analytical Imperative
This compound possesses a unique chemical architecture, combining a carboxylic acid moiety with a sulfonyl group attached to a substituted aromatic ring. This structure dictates its physicochemical properties and, consequently, the most suitable analytical approaches. The choice of technique is driven by the analytical objective, whether it be routine purity assessment, identification of unknown impurities, structural elucidation, or quantitative determination in various matrices. This guide is structured to facilitate an informed decision-making process by presenting the underlying principles, practical considerations, and expected performance of each method.
Chromatographic Techniques: The Workhorses of Pharmaceutical Analysis
Chromatographic methods are central to pharmaceutical analysis due to their high resolving power, enabling the separation of the active pharmaceutical ingredient (API) from its impurities and degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase mode, is the preferred method for the routine analysis of non-volatile compounds like this compound.[1][2] Its versatility, robustness, and compatibility with various detectors make it an indispensable tool in quality control laboratories.
Principle of Separation: In reverse-phase HPLC, the separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. The polarity of this compound, influenced by its carboxylic acid and sulfonyl groups, allows for good retention and separation from potential impurities of differing polarities.
Causality in Method Development: The selection of a C18 column is a logical starting point due to its wide applicability. The mobile phase, a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol), is critical. An acidic buffer (e.g., phosphate or formate buffer) is necessary to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[1][3] The choice of UV detection is based on the aromatic ring in the molecule, which provides a strong chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, direct analysis by GC-MS is not feasible. However, with appropriate derivatization, GC-MS can be a powerful tool for identification and quantification, especially for volatile impurities.
Principle of Separation and Detection: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification.
The Necessity of Derivatization: To make this compound amenable to GC analysis, the polar and non-volatile carboxylic acid group must be converted into a more volatile ester derivative (e.g., a methyl or silyl ester).[4] This process, known as derivatization, is a critical step that requires careful optimization to ensure complete and reproducible conversion.
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Principle of Analysis: NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical shift, coupling constants, and integration of the signals in an NMR spectrum provide a wealth of structural information.
Expert Interpretation: For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The ¹³C NMR spectrum will similarly display unique resonances for each carbon atom in the molecule.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman
FTIR and Raman spectroscopy are complementary techniques that provide a molecular "fingerprint" based on the vibrational modes of the molecule's functional groups.
Principle of Analysis: FTIR spectroscopy measures the absorption of infrared radiation by the sample, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Both techniques provide information about the vibrational frequencies of chemical bonds, allowing for the identification of functional groups. For this compound, characteristic vibrational bands for the carboxylic acid (O-H and C=O stretching), the sulfonyl group (S=O stretching), and the aromatic ring are expected.
Side-by-Side Performance Evaluation
| Feature | HPLC-UV | GC-MS (with Derivatization) | NMR Spectroscopy | Vibrational Spectroscopy (FTIR/Raman) |
| Primary Application | Quantitative analysis (assay, purity, stability) | Identification and quantification of volatile impurities | Structural elucidation, identification | Identification, functional group analysis, polymorphism |
| Sample Throughput | High | Moderate | Low | High |
| Sensitivity | High (ng to µg) | Very High (pg to ng) | Low (mg) | Moderate to Low (µg to mg) |
| Specificity | High (with a validated method) | Very High (based on mass spectrum) | Very High (unambiguous structure) | Moderate (fingerprint region) |
| Quantitative Capability | Excellent | Good (requires stable derivative) | Good (qNMR) | Limited (semi-quantitative at best) |
| Destructive | Yes | Yes | No | No |
| Key Advantage | Robustness and versatility for routine QC | High sensitivity and specificity for volatile compounds | Definitive structural information | Rapid and non-destructive analysis |
| Key Limitation | May not resolve all co-eluting impurities | Requires derivatization, not suitable for non-volatiles | Low sensitivity, expensive instrumentation | Not ideal for complex mixtures or quantification |
Experimental Protocols
The following protocols are provided as a starting point for the analysis of this compound and should be validated for their intended use in accordance with ICH guidelines.
Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (gradient or isocratic to be optimized)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Forced Degradation Study: A forced degradation study is essential to demonstrate the specificity of the HPLC method. The drug substance should be subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, evaluating parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for the main component should be free from interference from blanks, placebo, and degradation products. Peak purity should pass. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Intermediate Precision | RSD ≤ 2.0% between different analysts, instruments, and days. |
| Robustness | No significant impact on results with small, deliberate variations in method parameters. |
Conclusion: An Integrated Analytical Strategy
The comprehensive analysis of this compound necessitates a multi-faceted approach. HPLC stands out as the primary technique for routine quality control, offering a balance of speed, sensitivity, and quantitative accuracy. GC-MS, following derivatization, is a valuable tool for the identification of volatile impurities. NMR spectroscopy remains the gold standard for definitive structural elucidation, while vibrational spectroscopy offers a rapid, non-destructive means of identification and functional group confirmation.
The successful implementation of any of these techniques hinges on a thorough understanding of their underlying principles and a rigorous validation process to ensure the generation of reliable and reproducible data. This guide serves as a foundational resource for scientists and researchers, empowering them to select and implement the most appropriate analytical strategies for this compound, thereby ensuring the quality and safety of the final pharmaceutical product.
References
- SIELC Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column.
- Wu, X., Sudhakar, H. K., Alcock, L. J., & Lau, Y. H. (2024). ChemRxiv.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
- Dasari, S., Sastry, B. S., Prasad, Y. R., & Prakash, G. O. (2012).
- Nikol'skiĭ, L. M. (1979). [Express method of determining phenylacetic acid in the culture broth during the biosynthesis of benzylpenicillin]. Antibiotiki, 24(12), 893–895.
- HPLC method for the determination of celecoxib and its related impurities. (2006).
- Reddy, B. V., & Kumar, K. R. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Drug Delivery and Therapeutics, 14(11-s), 15-22.
- Dasari, S., Sastry, B. S., Prasad, Y. R., & Prakash, G. O. (2012).
- Vandana, & Chaudhary, A. K. (2011). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Asian Journal of Research in Chemistry, 4(9), 1435-1438.
- PubChem. (n.d.). 4-Isopropylphenylacetic acid.
- Jiménez, J. J., Pardo, R., Sánchez, M. I., & Muñoz, B. E. (2018). Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment.
- S.N, M., & Elango, K. (2017). Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 10(8), 2565.
- PROCESS VALIDATION OF CELECOXIB 200 MG CAPSULES. (2023).
- Ghasemi, J., & Ghasemi, Z. (2012). Thermal behavior of drugs: Investigation on decomposition kinetic of naproxen and celecoxib. Journal of Thermal Analysis and Calorimetry, 108(1), 25-31.
- ChemicalBook. (n.d.). 4-Biphenylacetic acid(5728-52-9) 1H NMR spectrum.
- The Royal Society of Chemistry. (n.d.).
- mzCloud. (2016). Phenylacetic acid.
- Jiménez, J. J., Pardo, R., Sánchez, M. I., & Muñoz, B. E. (2018). Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment.
- U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- 1 H NMR data of 4-ethanoic benzoic acid. (n.d.).
- Zarei, A., Asgari, G., & Samadi, M. T. (2024). Degradation of piroxicam and celecoxib from aqueous solution by high-energy electron beam as a Sustainable method. Radiation Physics and Chemistry, 223, 111894.
- Heller, S. R., & Milne, G. W. A. (1978).
- A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. (2009).
- MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP009209.
- ChemicalBook. (n.d.). 4-Isopropylanisole(4132-48-3) 1H NMR spectrum.
- de Souza, A. C. B., da Silva, J. B. P., & da Silva, M. C. H. (2020). Chromatographic Conditions Evaluation for Phytic Acid (IP6) Determination in Rice Bran Samples by HPLC. Brazilian Journal of Analytical Chemistry, 7(28), 36-46.
- NIST. (n.d.). Phenylacetic acid, 4-benzyloxyphenyl ester. NIST WebBook.
- Chan, K. C., & Wong, C. S. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 42(4), 635-644.
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). Journal of Pharmaceutical Sciences, 111(8), 2145-2155.
Sources
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available [4-(Isopropylsulfonyl)phenyl]acetic Acid
Introduction: The Critical Role of Purity in Drug Development
[4-(Isopropylsulfonyl)phenyl]acetic acid is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). In the landscape of drug discovery and development, the purity of such starting materials is not a trivial specification; it is a cornerstone of reproducible research, scalable synthesis, and ultimately, patient safety. The presence of even minor impurities can lead to significant downstream consequences, including altered reaction kinetics, the formation of undesirable and potentially toxic byproducts, and complications in regulatory filings.
This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of commercially available this compound. We move beyond simple protocol listings to explain the causality behind our experimental choices, offering a framework for researchers, scientists, and drug development professionals to establish a robust, self-validating quality control system. By integrating data from orthogonal analytical techniques, we can build a comprehensive purity profile that ensures the integrity of research and development endeavors.
Understanding Potential Impurities: A Synthesis-Based Approach
To effectively analyze for impurities, one must first anticipate what they might be. The common synthetic routes to substituted phenylacetic acids, such as Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), inform our understanding of potential contaminants.[1]
Potential Impurity Classes:
-
Starting Materials: Unreacted precursors such as 4-bromophenylacetic acid or the corresponding boronic acid/ester.
-
Reagents & Catalysts: Residual palladium catalyst, phosphine ligands, and inorganic salts from the reaction work-up.
-
Reaction Byproducts: Homocoupling products of the starting materials or products of side reactions.
-
Degradation Products: Compounds resulting from the decomposition of the target molecule under suboptimal storage conditions (e.g., light, heat, moisture).
A multi-faceted analytical approach is therefore necessary to detect this diverse range of potential chemical entities.
Orthogonal Analytical Strategies for Comprehensive Purity Assessment
No single analytical technique is sufficient to declare a compound "pure." A robust purity assessment relies on orthogonal methods—techniques that measure different chemical and physical properties. Here, we detail four critical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA).
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
Expertise & Rationale: HPLC is the workhorse of pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC (RP-HPLC) method is ideally suited for this compound. The C18 stationary phase provides the necessary hydrophobicity to retain the molecule via its phenyl ring, while an acidified aqueous-organic mobile phase ensures that the carboxylic acid moiety remains protonated, leading to sharp, symmetrical peaks and reproducible retention times.[2] UV detection is effective due to the presence of the aromatic chromophore.
Experimental Protocol: RP-HPLC Purity Method
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient Program:
-
0-20 min: 30% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 30% B
-
26-30 min: Hold at 30% B (re-equilibration)
-
-
Column Temperature: 30°C.
-
Detection Wavelength: 228 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Expertise & Rationale: GC-MS is unparalleled for detecting volatile and semi-volatile organic impurities.[5][6] For a non-volatile carboxylic acid like our target compound, derivatization is essential. This process converts the polar -COOH group into a more volatile and thermally stable ester or silyl-ester, allowing it to traverse the GC column.[7] The mass spectrometer provides definitive identification of separated impurities based on their unique fragmentation patterns.
Experimental Protocol: GC-MS with Derivatization
-
Instrumentation: GC system coupled to a single quadrupole or ion trap mass spectrometer.
-
Derivatization:
-
To 1 mg of the sample in a vial, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Cap the vial tightly and heat at 70°C for 30 minutes.[7]
-
-
GC Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 300°C.
-
Hold at 300°C for 5 min.
-
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 amu.
-
Data Analysis: Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Purity
Expertise & Rationale: NMR spectroscopy is a primary technique for structural elucidation and can be a powerful quantitative tool (qNMR).[8][9][10] ¹H NMR provides a "fingerprint" of the molecule, confirming its identity. More importantly, the integration of proton signals is directly proportional to the number of protons they represent. By comparing the integral of the analyte's signals to those of a certified internal standard, a highly accurate purity value can be determined. It also readily identifies impurities containing protons, providing structural clues about their identity.[9][11]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Internal Standard: Select a certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample.
-
Accurately weigh ~5 mg of the internal standard.
-
Dissolve both in a precise volume of a deuterated solvent (e.g., 0.7 mL of DMSO-d₆) in an NMR tube.
-
-
Acquisition Parameters:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated to ensure full signal relaxation for accurate quantification.
-
-
Data Analysis:
-
Identify a well-resolved signal for the analyte and a signal for the internal standard.
-
Carefully integrate both signals.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.
-
Elemental Analysis (EA) for Ultimate Compositional Verification
Expertise & Rationale: Elemental analysis provides a fundamental assessment of purity by measuring the mass percentages of carbon, hydrogen, and sulfur.[12][13] The experimental values are compared against the theoretical percentages calculated from the molecular formula (C₁₁H₁₄O₄S). A close match provides strong evidence that the sample is indeed the correct compound and is free from significant quantities of impurities that would alter the elemental ratios. Most journals and regulatory bodies consider a deviation of ≤ ±0.4% as evidence of sufficient purity.[14]
Experimental Protocol: CHS Analysis
-
Instrumentation: An automated CHNS elemental analyzer.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature (~1000°C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, SO₂) are separated chromatographically and quantified by a thermal conductivity detector.
-
Data Analysis:
-
Theoretical Calculation for C₁₁H₁₄O₄S (MW = 242.29 g/mol ):
-
%C = (12.01 * 11 / 242.29) * 100 = 54.53%
-
%H = (1.01 * 14 / 242.29) * 100 = 5.82%
-
%S = (32.07 / 242.29) * 100 = 13.24%
-
-
Compare the instrument-reported experimental values to these theoretical values. The difference should be within ±0.4%.[14]
-
Hypothetical Comparative Analysis of Commercial Suppliers
To illustrate the application of these methods, we present hypothetical data for this compound sourced from three different commercial suppliers.
Table 1: HPLC Purity and Impurity Profile
| Supplier | Purity by Area % | Number of Impurities >0.05% | Largest Single Impurity (%) |
| Supplier A | 99.85% | 1 | 0.11% |
| Supplier B | 98.70% | 4 | 0.65% |
| Supplier C | 99.50% | 2 | 0.25% |
Table 2: Summary of Orthogonal Purity Assessments
| Supplier | ¹H NMR Purity (qNMR) | Volatile Impurities (GC-MS) | Elemental Analysis (% Deviation from Theory) |
| Supplier A | 99.7% | Not Detected | C: -0.1%, H: +0.05%, S: -0.08% |
| Supplier B | 98.5% | Detected (Starting Material) | C: -0.8%, H: -0.5%, S: -0.6% |
| Supplier C | 99.4% | Not Detected | C: -0.2%, H: +0.15%, S: -0.21% |
Interpretation:
-
Supplier A demonstrates excellent purity across all methods, with results showing high concordance. The elemental analysis is well within the ±0.4% acceptance criteria. This material is suitable for demanding applications.
-
Supplier B shows significantly lower purity by both HPLC and NMR. The GC-MS detection of a starting material and the large deviation in elemental analysis suggest a less refined product that may be unsuitable for cGMP synthesis without further purification.
-
Supplier C provides a high-purity product, though slightly less pure than Supplier A. The data is consistent across all techniques, indicating a reliable material for most research and development purposes.
Integrated Workflow for Quality Assurance
A systematic workflow ensures that all materials are evaluated consistently and comprehensively.
Caption: Integrated workflow for the purity assessment of incoming raw materials.
Conclusion and Recommendations
The purity of this compound is a critical parameter that must be rigorously verified. This guide has demonstrated that a combination of orthogonal analytical techniques—HPLC for quantitative impurity profiling, GC-MS for volatile contaminants, NMR for structural identity and quantification, and Elemental Analysis for fundamental compositional verification—provides a comprehensive and trustworthy assessment.
Key Recommendations for Researchers:
-
Trust but Verify: Do not solely rely on the supplier's Certificate of Analysis. Perform, at a minimum, an in-house ¹H NMR and HPLC analysis to confirm identity and purity.
-
Employ Orthogonal Methods: For critical applications, especially in late-stage development or cGMP manufacturing, utilize at least three of the described techniques to build a complete purity profile.
-
Understand Your Synthesis: Knowledge of the potential synthetic route can guide the search for specific impurities, making your analytical efforts more efficient and targeted.
-
Document Everything: Meticulous record-keeping of all analytical data is essential for reproducibility, troubleshooting, and regulatory compliance.
By adopting this multi-faceted, rationale-driven approach, scientists can ensure the quality and integrity of their starting materials, paving the way for more reliable and successful research outcomes.
References
-
Organic Syntheses. (n.d.). Phenylacetic acid. Organic Syntheses Procedure. Retrieved from [Link]
-
Vandana, & Chaudhary, A. K. (n.d.). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Asian Journal of Research in Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.
-
ResearchGate. (n.d.). Determination of acetic acid in exendin-4 acetate by RP-HPLC. Retrieved from [Link]
-
Nikol'skiĭ, L. M. (1979). [Express method of determining phenylacetic acid in the culture broth during the biosynthesis of benzylpenicillin]. Antibiotiki, 24(12), 893-5. Retrieved from [Link]
-
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 412-416. Retrieved from [Link]
-
Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
PubChem. (n.d.). 4-Isopropylphenylacetic acid. Retrieved from [Link]
-
Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. Retrieved from [Link]
-
MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
De La Ree, C. M., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas Chromatography–Mass Spectrometry Analysis of Organic Acids: Altered Quantitative Response for Aqueous Calibrators and Dilute Urine Specimens. Retrieved from [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Dr. B. B. Hegde First Grade College. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
-
Erndim. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]
-
University of Limerick. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]
-
International Journal of Pharmaceutical and Biological Archives. (n.d.). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Quantitative Analytical Methods for Solid Drugs. Retrieved from [Link]
-
YouTube. (2023). Structure Elucidation of Organic Compounds. Retrieved from [Link]
-
RSC Publishing. (n.d.). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]
-
PubMed. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
-
University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. Retrieved from [Link]
Sources
- 1. inventivapharma.com [inventivapharma.com]
- 2. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. metbio.net [metbio.net]
- 7. erndim.org [erndim.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jchps.com [jchps.com]
- 10. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 11. bbhegdecollege.com [bbhegdecollege.com]
- 12. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 13. study.com [study.com]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Operational Guide: Safe Disposal of [4-(Isopropylsulfonyl)phenyl]acetic acid
[1][2]
Operational Summary & Scientific Rationale
Effective waste management of [4-(Isopropylsulfonyl)phenyl]acetic acid requires understanding its dual chemical nature: it functions as both a carboxylic acid (proton donor) and a sulfone (thermally stable, sulfur-containing organic).
Improper disposal is not merely a compliance violation; it presents immediate laboratory risks. Mixing this compound with strong oxidizers can lead to energetic reactions, while uncontrolled mixing with strong bases generates heat (exothermic neutralization) that can pressurize waste containers. Furthermore, the sulfur content (
Core Directive: Treat this substance as Hazardous Chemical Waste . Do not dispose of it down the drain or in general trash.
Chemical Profile & Hazard Identification
Before handling, verify the physical state and concentration. This compound is typically a solid intermediate used in the synthesis of COX-2 inhibitors and similar pharmaceuticals.
| Parameter | Data / Characteristic | Operational Implication |
| Chemical Structure | Contains Sulfur; requires high-temp incineration with scrubbing.[1][2] | |
| Functional Groups | Carboxylic Acid (-COOH), Sulfone (-SO2-), Isopropyl (-CH(CH3)2) | Acidic: Corrosive to mucous membranes.Combustible: Organic backbone.[1][3][4] |
| pKa (Predicted) | ~3.9 - 4.1 | Moderately acidic.[1][3] Will lower pH of aqueous waste streams.[5] |
| Physical State | Solid (Crystalline powder) | Dust inhalation hazard.[1][3] Use N95 or fume hood. |
| Reactivity | Stable under normal conditions. | Incompatible: Strong Oxidizers, Strong Bases.[1][3] |
Segregation: The Self-Validating System
Safety in disposal is achieved through strict segregation . The "Self-Validating System" means that by physically separating incompatible streams, you eliminate the possibility of cross-reaction before the waste leaves your bench.
Compatibility Matrix
-
✅ Compatible With: Other non-halogenated organic acids (e.g., Benzoic acid), non-halogenated solvents (if in solution).
-
❌ DO NOT MIX With:
-
Strong Oxidizers: (e.g., Nitric Acid, Peroxides)
Risk of fire/explosion.[6] -
Strong Bases: (e.g., Sodium Hydroxide)
Risk of exothermic reaction/spattering. -
Cyanides/Sulfides:
Risk of liberating toxic gas (HCN/H2S) in acidic conditions.
-
Disposal Workflow (Visualized)
The following diagram outlines the decision logic for disposing of this compound based on its physical state.
Figure 1: Decision tree for segregating solid and liquid waste streams to ensure downstream compatibility.
Detailed Execution Protocols
Protocol A: Disposal of Solid Waste (Preferred)
Most synthesis intermediates are isolated as solids. This is the safest disposal form.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste bucket lined with a 6-mil polyethylene bag. Glass is acceptable but poses a breakage risk.
-
Transfer:
-
Wear nitrile gloves, lab coat, and safety glasses.
-
Transfer the solid using a chemically resistant spatula.
-
Critical: If the powder is fine/dusty, perform this operation inside a chemical fume hood to prevent inhalation.
-
-
Labeling:
-
Affix a hazardous waste tag immediately.
-
Chemical Name: Write out the full name: "this compound".
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
Note: Explicitly write "Contains Sulfur" on the tag. This aids the disposal facility in selecting the correct incinerator feed.
-
Protocol B: Disposal of Liquid Waste (Solutions)
If the compound is dissolved in a reaction solvent (e.g., Ethyl Acetate, Methanol).[1]
-
Solvent Compatibility Check: Identify the bulk solvent.
-
pH Verification:
-
Although the compound is acidic, in dilute organic solvents, it rarely requires neutralization before disposal.
-
Exception: If the solution is aqueous (water-based) and pH < 2, it is a D002 Corrosive Waste .[5] Do not mix with organic solvents. Collect in a separate "Aqueous Acidic" stream.
-
-
Transfer: Pour slowly into the carboy using a funnel. Close the latch/cap immediately after use to prevent volatile emissions (EPA requirement).
Regulatory Framework (RCRA & EPA)
While this specific intermediate may not be listed on the EPA "P-List" or "U-List" (unless specified by a unique CAS regulation in your region), it is regulated by characteristic :
-
Characteristic of Corrosivity (D002): If disposed of as an aqueous solution with pH
2.[5] -
Generator Knowledge: As a researcher, you are legally required to apply "Generator Knowledge" to characterize the waste. You know it is an organic acid with a sulfone group; therefore, you must declare it as such to the waste hauler.
Spill Response (Emergency):
-
Small Spill (Solid): Sweep up carefully to avoid dust generation. Place in a bag. Wipe area with a mild sodium bicarbonate solution to neutralize traces.
-
Small Spill (Liquid): Absorb with vermiculite or clay pads. Do not use combustible materials (sawdust) if mixed with oxidizing solvents.
References
-
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations Title 40 CFR Part 261.[5] [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link][1]
-
PubChem. Phenylacetic Acid Derivatives: General Safety and Handling. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link][1]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. cpachem.com [cpachem.com]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. epa.gov [epa.gov]
- 5. my.alfred.edu [my.alfred.edu]
- 6. Segregation of Waste Chemicals | Salisbury University [salisbury.edu]
- 7. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
